3-Iodo-1H-indazol-5-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-iodo-2H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORRIHWEYDDYST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626545 | |
| Record name | 3-Iodo-2H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
599183-36-5 | |
| Record name | 3-Iodo-2H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodo-1H-indazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Iodo-1H-indazol-5-amine (CAS Number: 599183-36-5)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Summary
3-Iodo-1H-indazol-5-amine is a key heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Its chemical structure, featuring an indazole core with an iodine atom at the 3-position and an amine group at the 5-position, provides a versatile scaffold for the synthesis of diverse and complex molecules. The iodine atom serves as a crucial handle for various cross-coupling reactions, enabling the introduction of a wide array of substituents to explore structure-activity relationships (SAR).
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 599183-36-5 | [1] |
| Molecular Formula | C₇H₆IN₃ | [1] |
| Molecular Weight | 259.05 g/mol | [1] |
| Synonyms | 5-Amino-3-iodo-1H-indazole, 3-Iodo-5-aminoindazole | [1] |
| Predicted XlogP | 1.6 | [2] |
Synthesis and Reactivity
The synthesis of this compound is not extensively detailed in publicly available literature; however, a plausible synthetic route can be extrapolated from procedures for analogous indazole derivatives. A common strategy involves the direct iodination of a suitable 1H-indazol-5-amine precursor.
Experimental Protocol: Synthesis of this compound (Hypothetical)
This protocol is based on the iodination of a similar indazole derivative and may require optimization.[3]
Materials:
-
1H-Indazol-5-amine
-
Iodine (I₂)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1H-indazol-5-amine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add a solution of iodine (1.5 eq) in DMF dropwise to the mixture.
-
Heat the reaction mixture at 65°C for 10 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Logical Workflow for Synthesis
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The indazole moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved and investigational drugs. This compound is a particularly valuable intermediate for the synthesis of kinase inhibitors. The 3-iodo group allows for the introduction of various aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, which can be directed towards the ATP-binding site of kinases.
Key Signaling Pathways Targeted
Derivatives of this compound are often designed to target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. These include:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in various cancers.
-
RAF-MEK-ERK Pathway: A critical pathway in regulating cell growth and division.
Role in Kinase Inhibitor Synthesis
Experimental Protocols for Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the 3-position of the indazole and various boronic acids or esters.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq)
-
Base (e.g., Cesium Carbonate, Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow for Suzuki-Miyaura Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the 3-position of the indazole and a terminal alkyne.[4][5]
Experimental Protocol: General Procedure for Sonogashira Coupling [4]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.05 eq)
-
Copper(I) iodide (CuI) (0.025 eq)
-
Amine base (e.g., Triethylamine, Et₃N)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a solution of this compound in the anhydrous solvent, add the palladium catalyst and copper(I) iodide.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the amine base and the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Once the reaction is complete, filter the mixture through a pad of celite and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Experimental Workflow for Sonogashira Coupling
Biological Activity Data
Representative Biological Activities of Indazole Derivatives
| Compound Class | Target Kinase(s) | IC₅₀ / GI₅₀ | Reference |
| N-phenyl-1H-indazole-1-carboxamides | Various Cancer Cell Lines | GI₅₀ in the 0.041-33.6 µM range | [6] |
It is important to note that the biological activity of derivatives of this compound will be highly dependent on the nature of the substituent introduced at the 3-position and any modifications to the 5-amino group.
Conclusion
This compound is a high-value building block for the synthesis of novel kinase inhibitors. Its strategic functionalization allows for the facile exploration of chemical space around the indazole core, a proven pharmacophore. The synthetic protocols and conceptual workflows provided herein offer a guide for researchers and drug development professionals to leverage this versatile intermediate in the quest for new targeted therapies. Further optimization of reaction conditions and exploration of a wide range of coupling partners will undoubtedly lead to the discovery of potent and selective modulators of key cellular signaling pathways.
References
- 1. CAS 599183-36-5 | this compound - Synblock [synblock.com]
- 2. PubChemLite - this compound (C7H6IN3) [pubchemlite.lcsb.uni.lu]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3-Iodo-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Iodo-1H-indazol-5-amine is a heterocyclic amine containing an indazole core, a bicyclic structure composed of fused benzene and pyrazole rings. This scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in a variety of biologically active molecules, including kinase inhibitors used in oncology.[1][2] The introduction of an iodine atom at the 3-position and an amine group at the 5-position provides key vectors for further chemical modification and structure-activity relationship (SAR) studies. This document provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols for its synthesis and analysis, and outlines its potential role in drug discovery.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems. While experimental data for some properties are not widely published, available information and predicted values are summarized below.
Structural and General Properties
| Property | Value | Source |
| CAS Number | 599183-36-5 | [3][4] |
| Molecular Formula | C₇H₆IN₃ | [3][4][5] |
| Molecular Weight | 259.05 g/mol | [3][4][6] |
| IUPAC Name | This compound | [7] |
| Synonyms | 5-Amino-3-iodo(1H)indazole, 5-Amino-3-iodo-1H-indazole, 3-Iodo-1H-indazol-5-ylamine | [3][4][7] |
| Appearance | Not specified (typically a solid) | |
| Storage | Sealed in a dry place at room temperature.[3] |
Predicted Physicochemical Data
Quantitative experimental data for properties like solubility, pKa, melting point, and boiling point are not consistently available in public literature. The values below are computationally predicted and should be used as estimates.
| Property | Predicted Value | Source |
| XlogP | 1.6 | [5] |
| Topological Polar Surface Area (TPSA) | 54.7 Ų (for 6-Iodo-1H-indazol-3-amine) | [8] |
| Hydrogen Bond Donors | 2 (for 6-Iodo-1H-indazol-3-amine) | [8] |
| Hydrogen Bond Acceptors | 2 (for 6-Iodo-1H-indazol-3-amine) | [8] |
Note: Data for isomeric compounds are provided for reference where direct data is unavailable.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, based on established synthetic routes for analogous indazole derivatives, the following sections provide representative methodologies.
Synthesis of Indazole Scaffolds
The indazole core is a versatile scaffold in medicinal chemistry.[1] A common synthetic approach involves the cyclization of ortho-substituted anilines. A general workflow for the synthesis of a substituted iodo-indazole is outlined below. This process often starts with a commercially available substituted fluorobenzonitrile.
Caption: General workflow for synthesizing iodo-indazoles.
Detailed Protocol (Adapted from similar syntheses[2][9]):
-
Cyclization: A substituted 2-fluorobenzonitrile is refluxed with hydrazine hydrate (80%) to yield the corresponding amino-indazole.[2] This reaction is typically rapid.
-
Iodination: The resulting amino-indazole intermediate is dissolved in a solvent such as N,N-Dimethylformamide (DMF).
-
Potassium carbonate (K₂CO₃, 2 equivalents) and iodine (I₂, 1.5 equivalents) are added to the solution.[9]
-
The mixture is heated (e.g., at 65°C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[9]
-
Work-up: Upon completion, the reaction mixture is poured into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate to quench excess iodine and precipitate the product.
-
Purification: The crude solid is collected by filtration, washed, and can be further purified by recrystallization or column chromatography to yield the final this compound.
Purity Analysis and Characterization
Ensuring the purity of synthesized compounds is critical for reliable biological and pharmacological studies.[10] The following analytical techniques are standard for characterizing and confirming the purity of this compound.
Caption: Standard workflow for purity analysis and structural confirmation.
Methodology Details:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase C18 column is typically employed with a mobile phase gradient of water and acetonitrile, often containing a modifier like formic acid or trifluoroacetic acid. Purity is assessed by the peak area percentage.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The chemical shifts, splitting patterns, and integration of the peaks must be consistent with the structure of this compound.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[9]
Role in Drug Discovery and Development
The indazole nucleus is a key pharmacophore found in numerous FDA-approved drugs, particularly as tyrosine kinase inhibitors for cancer therapy.[1] Molecules like Axitinib and Pazopanib feature this core structure. Substituted 1H-indazole-3-amine derivatives are recognized as effective hinge-binding fragments in kinase inhibitors.[2]
Potential Signaling Pathway Interactions
While specific pathway inhibition by this compound is not documented, its structural class is associated with the inhibition of various signaling pathways implicated in cancer cell proliferation and survival.
Caption: Potential mechanism of action for indazole-based inhibitors.
Indazole derivatives have shown activity as:
-
Antiproliferative Agents: Many indazole-based compounds inhibit cancer cell growth by inducing cell cycle arrest, often in the G0/G1 phase.[11][12]
-
Kinase Inhibitors: The indazole scaffold is a privileged structure for targeting the ATP-binding site of various protein kinases.[13]
-
Apoptosis Inducers: Some derivatives have been shown to induce apoptosis in cancer cells, potentially through modulation of pathways like p53/MDM2.[2][14]
The 3-iodo and 5-amino groups on the indazole ring of this compound serve as valuable chemical handles for creating libraries of derivatives through reactions like Suzuki or Buchwald-Hartwig coupling, enabling the exploration of SAR and optimization of potency and selectivity against specific biological targets.
References
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - CAS:599183-36-5 - Sunway Pharm Ltd [3wpharm.com]
- 4. CAS 599183-36-5 | this compound - Synblock [synblock.com]
- 5. PubChemLite - this compound (C7H6IN3) [pubchemlite.lcsb.uni.lu]
- 6. fishersci.at [fishersci.at]
- 7. 599183-36-5 | this compound - AiFChem [aifchem.com]
- 8. chemscene.com [chemscene.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
3-Iodo-1H-indazol-5-amine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 3-Iodo-1H-indazol-5-amine. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.
Core Compound Data
This compound is a substituted indazole derivative. The strategic placement of the iodo group at the 3-position and the amine group at the 5-position makes it a versatile building block in synthetic chemistry, particularly for the development of novel therapeutic agents.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆IN₃ | [1][2] |
| Molecular Weight | 259.05 g/mol | [1][2][3] |
| CAS Number | 599183-36-5 | [1] |
| Synonyms | 5-Amino-3-iodo-1H-indazole, 3-Iodo-1H-indazol-5-ylamine | [1][2] |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is adapted from the iodination of 1H-indazole. Researchers should optimize the reaction conditions for the specific starting material, 1H-indazol-5-amine.
Materials:
-
1H-Indazol-5-amine
-
Iodine (I₂)
-
Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Sodium thiosulfate (Na₂S₂O₄)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 1H-indazol-5-amine (1 equivalent) in anhydrous DMF.
-
Add potassium carbonate (2 equivalents) or potassium hydroxide (4 equivalents) to the solution and stir the mixture.[4]
-
To this suspension, add a solution of iodine (1.5-2 equivalents) in DMF dropwise at room temperature.[4]
-
Allow the reaction to stir at room temperature or gentle heating (e.g., 65°C) for several hours (e.g., 10 hours), monitoring the progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence detailing the specific signaling pathways modulated by this compound is limited in the current body of scientific literature. However, the broader class of amino-indazole derivatives has been extensively investigated for its therapeutic potential, particularly in oncology.
Numerous studies have demonstrated that substituted indazoles can act as potent inhibitors of various protein kinases, which are critical components of intracellular signaling cascades that regulate cell growth, proliferation, and survival. Furthermore, some N-phenyl-1H-indazole-1-carboxamide derivatives have been shown to induce a cell cycle block in the G0-G1 phase and to increase the ratio of hypophosphorylated (active) to hyperphosphorylated (inactive) retinoblastoma protein (pRb).[5]
The diagram below illustrates a generalized workflow for investigating the anticancer effects of a novel indazole compound, based on the activities observed for related molecules.
Figure 1. A logical workflow for assessing the potential anticancer properties of this compound, based on established activities of related indazole derivatives.
Conclusion
This compound represents a valuable chemical entity for the exploration of new therapeutic agents. Its structure is amenable to further functionalization, allowing for the generation of diverse chemical libraries for screening. While specific biological data for this compound is sparse, the known activities of the indazole class of molecules, particularly as kinase inhibitors and cell cycle modulators, provide a strong rationale for its investigation in drug discovery programs. The provided synthetic and conceptual frameworks are intended to facilitate such research endeavors.
References
- 1. CAS 599183-36-5 | this compound - Synblock [synblock.com]
- 2. This compound - CAS:599183-36-5 - Sunway Pharm Ltd [3wpharm.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 3-Iodo-1H-indazol-5-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Iodo-1H-indazol-5-amine, a crucial parameter for its application in research and drug development. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for its determination.
Introduction
This compound is a heterocyclic amine containing an indazole core, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physical property that influences every stage of the drug development process, from synthesis and purification to formulation and bioavailability. Understanding and quantifying the solubility of this compound is therefore essential for its effective utilization.
This guide outlines the standardized methodology for determining the thermodynamic solubility of this compound in a range of common organic solvents. It further details the analytical procedures for quantification and provides a template for the systematic presentation of solubility data.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound at a Specified Temperature
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Dimethyl Sulfoxide (DMSO) | ||||
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Tetrahydrofuran (THF) | ||||
| Dichloromethane (DCM) | ||||
| Acetonitrile | ||||
| Add other solvents as needed |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[1][2] It involves creating a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium.
Objective: To determine the equilibrium solubility of this compound in selected organic solvents at a constant temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can be performed to determine the minimum time required to reach equilibrium.
-
Phase Separation: After the equilibration period, allow the vials to stand to let the undissolved solid settle. For a more complete separation, centrifuge the vials at a high speed.
-
Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pipette.
-
Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid microparticles. This step is critical to prevent undissolved solid from artificially inflating the measured concentration.[3]
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).
-
Quantification: Analyze the concentration of this compound in the diluted solution using a pre-validated HPLC or UV-Vis spectroscopy method.
-
Replicates: Perform the entire experiment in triplicate for each solvent to ensure the reliability of the results.
Analytical Methodologies for Quantification
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.[3][4][5]
-
Method Development: A suitable reversed-phase HPLC method should be developed and validated for this compound. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength. The chosen wavelength should be the λmax of this compound to ensure maximum sensitivity.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the diluted sample of the saturated solution into the HPLC system. Use the peak area from the sample chromatogram and the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor.
2. UV-Vis Spectroscopy
For a more rapid analysis, UV-Vis spectroscopy can be employed, provided that the compound has a significant chromophore and the solvent does not interfere with its absorbance spectrum.[6][7][8]
-
Determination of λmax: Scan a dilute solution of this compound in the chosen solvent across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration, which should be linear according to the Beer-Lambert law.
-
Sample Analysis: Measure the absorbance of the diluted saturated solution at the λmax.
-
Calculation: Use the absorbance of the sample and the calibration curve to determine the concentration in the diluted sample. Calculate the concentration in the original saturated solution by applying the dilution factor.
Factors Influencing Solubility
It is important for researchers to be aware of several factors that can significantly influence the measured solubility of this compound.
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.
-
Crystal Polymorphism: The ability of a compound to exist in different crystal forms is known as polymorphism.[9][10][11] Different polymorphs can have different physical properties, including solubility and dissolution rates. The thermodynamically most stable polymorph usually has the lowest solubility.[9] It is therefore important to characterize the solid form of this compound used in the solubility experiments.
-
Purity of the Compound: Impurities in the solid sample can affect its solubility. Using a well-characterized, high-purity sample is essential for obtaining accurate solubility data.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the experimental determination of solubility and a conceptual representation of the factors influencing this critical parameter.
Caption: Experimental workflow for solubility determination.
Caption: Key factors influencing solubility.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaguru.co [pharmaguru.co]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]
- 8. rootspress.org [rootspress.org]
- 9. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 10. Video: Factors Affecting Dissolution: Polymorphism, Amorphism and Pseudopolymorphism [jove.com]
- 11. jocpr.com [jocpr.com]
A Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Iodo-1H-indazol-5-amine
Predicted NMR Spectral Data
The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. For 3-Iodo-1H-indazol-5-amine, the electron-donating amino group (-NH₂) at the 5-position and the electron-withdrawing iodo group (-I) at the 3-position will significantly influence the positions of the proton and carbon signals of the indazole ring. The following tables summarize the predicted ¹H and ¹³C NMR data.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (N-H) | 12.0 - 13.0 | Broad Singlet | - |
| H-4 | 7.20 - 7.30 | Doublet | ~8.5 |
| H-6 | 6.80 - 6.90 | Doublet of Doublets | ~8.5, ~2.0 |
| H-7 | 7.00 - 7.10 | Doublet | ~2.0 |
| NH₂ | 4.50 - 5.50 | Broad Singlet | - |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The NH protons are exchangeable and may not always be observed, depending on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 | 85 - 95 |
| C-3a | 140 - 142 |
| C-4 | 120 - 122 |
| C-5 | 145 - 148 |
| C-6 | 110 - 112 |
| C-7 | 115 - 117 |
| C-7a | 138 - 140 |
Note: The chemical shifts are influenced by the electronic effects of the iodo and amino substituents.
Experimental Protocol for NMR Analysis
The following protocol provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for this compound.
1. Sample Preparation:
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for indazole derivatives as it can help in observing the exchangeable N-H protons.[1] Other common solvents include chloroform-d (CDCl₃) and methanol-d₄ (CD₃OD).
-
Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).[2]
2. NMR Spectrometer Setup:
-
The spectra should be acquired on a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument, to achieve good signal dispersion.[2][3][4]
-
The spectrometer's probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp and symmetrical peaks.
3. ¹H NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (zgpr or similar) is typically used.[5]
-
Acquisition Parameters:
-
Pulse Angle: A 30° to 45° pulse angle is recommended.[1]
-
Relaxation Delay (d1): A delay of 1-2 seconds between pulses is generally sufficient.[1]
-
Acquisition Time (aq): An acquisition time of 2-4 seconds ensures good resolution.[1]
-
Number of Scans (ns): Depending on the sample concentration, 8 to 64 scans are typically averaged to improve the signal-to-noise ratio.[1]
-
4. ¹³C NMR Data Acquisition:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon atom.
-
Acquisition Parameters:
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[1]
-
Spectral Width: A spectral width of approximately 200-250 ppm is typically sufficient for most organic molecules.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.
-
-
Advanced Experiments: Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.[1]
5. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.[1]
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration and peak picking.
-
Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.
Experimental Workflow Diagram
The following diagram, generated using the DOT language, illustrates the logical flow of the experimental protocol for NMR analysis.
References
Mass Spectrometry Fragmentation Analysis of 3-Iodo-1H-indazol-5-amine: A Technical Guide
Abstract: This technical document provides a detailed theoretical analysis of the mass spectrometry fragmentation pattern of 3-Iodo-1H-indazol-5-amine (C₇H₆IN₃, Mol. Weight: 259.05 g/mol ).[1] While specific experimental data for this compound is not extensively published, this guide constructs a predictive fragmentation pathway based on established principles for halogenated compounds, aromatic amines, and indazole core structures.[2][3][4] This whitepaper serves as a valuable resource for researchers in identifying and characterizing this molecule and its analogues in complex matrices, offering a proposed experimental protocol and visualizations of the expected fragmentation cascade and analytical workflow.
Introduction to this compound
This compound is a heterocyclic aromatic compound featuring an indazole core, a primary amine group, and an iodine substituent. Such structures are of significant interest in medicinal chemistry and drug development. Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of these molecules. Understanding the compound's behavior under ionization and subsequent fragmentation is critical for its unambiguous identification in complex samples, such as those from discovery libraries, synthetic reaction mixtures, or metabolic studies.
This guide focuses on predicting the fragmentation pattern of this compound, primarily under Electrospray Ionization (ESI) in positive ion mode, a common technique for the analysis of nitrogen-containing compounds.
Predicted Fragmentation Pathways
The fragmentation of a molecule in a mass spectrometer is initiated by the formation of a molecular ion, which then breaks down into smaller, charged fragments and neutral molecules.[5][6] For this compound, the protonated molecular ion, [M+H]⁺, is expected at a mass-to-charge ratio (m/z) of approximately 259.97.[7] The subsequent fragmentation is dictated by the relative bond strengths and the stability of the resulting fragments. The primary fragmentation sites are predicted to be the carbon-iodine bond, the amine group, and the indazole ring structure itself.
The main proposed fragmentation events are:
-
Loss of Iodine Radical (•I): The C-I bond is relatively weak and prone to cleavage. The loss of an iodine radical is a principal and highly characteristic fragmentation pathway for halogenated compounds.[2] This would produce a highly stable fragment ion.
-
Loss of Ammonia (NH₃): Primary aromatic amines commonly undergo fragmentation via the neutral loss of ammonia following protonation.[3]
-
Indazole Ring Cleavage: Heterocyclic rings can undergo complex fragmentation, often involving the loss of small, stable neutral molecules like nitrogen gas (N₂) or hydrogen cyanide (HCN).[4][8]
These predicted pathways are visualized in the diagram below.
Summary of Predicted Quantitative Data
The following table summarizes the key predicted ions in the tandem mass spectrum (MS/MS) of protonated this compound. The monoisotopic masses are used for accurate m/z calculation.
| Predicted Fragment Ion | Formula | Monoisotopic m/z | Neutral Loss | Proposed Origin |
| [M+H]⁺ (Precursor Ion) | C₇H₇IN₃⁺ | 259.97 | - | Protonated Molecule |
| [M+H-I]⁺ | C₇H₇N₃⁺ | 133.07 | •I | Cleavage of the C-I bond |
| [M+H-NH₃]⁺ | C₇H₄IN₂⁺ | 242.97 | NH₃ | Elimination from the amine group |
| [M+H-I-N₂]⁺ | C₇H₆N⁺ | 105.07 | •I, N₂ | C-I cleavage followed by ring fragmentation |
| [M+H-I-HCN]⁺ | C₆H₅N₂⁺ | 106.05 | •I, HCN | C-I cleavage followed by ring fragmentation |
Proposed Experimental Protocol
To experimentally verify the predicted fragmentation patterns, a high-resolution tandem mass spectrometer is recommended. The following protocol provides a detailed methodology for analysis.
4.1. Sample Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in methanol or DMSO.
-
Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid aids in the protonation of the analyte in positive ion mode.[9]
4.2. Instrumentation and Parameters
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer capable of high-resolution MS/MS.
-
Ionization Source: Electrospray Ionization (ESI), operated in positive ion mode.
-
Infusion: Direct infusion of the working solution using a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Drying Gas (Nitrogen) Flow: 8 - 12 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
Nebulizer Pressure: 25 - 40 psi
-
-
Mass Spectrometry Acquisition:
-
MS1 (Full Scan): Acquire spectra over a mass range of m/z 50-500 to confirm the presence of the protonated molecular ion ([M+H]⁺ at m/z 259.97).
-
MS2 (Tandem MS): Isolate the precursor ion (m/z 259.97) in the quadrupole. Induce fragmentation in the collision cell using collision-induced dissociation (CID) with argon or nitrogen as the collision gas. Vary the collision energy (e.g., in steps from 10 to 40 eV) to observe the formation and relative intensities of different fragment ions.[10]
-
4.3. Data Analysis Analyze the resulting MS/MS spectra to identify fragment ions. Use the high-resolution mass data to determine the elemental composition of each fragment, which helps in confirming the proposed fragmentation pathways and structures.
Conclusion
While direct experimental spectra for this compound are not widely available, a robust and scientifically-grounded prediction of its fragmentation pattern can be made based on the fundamental principles of mass spectrometry. The most characteristic fragmentation is expected to be the loss of the iodine radical, yielding a strong signal at m/z 133.07. Further fragmentation of this ion or the precursor is likely to involve losses of NH₃, N₂, and HCN, providing a rich spectrum for structural confirmation. The detailed protocol provided herein offers a clear path for researchers to obtain experimental data and validate these theoretical pathways, aiding in the confident identification of this compound in a research and development setting.
References
- 1. CAS 599183-36-5 | this compound - Synblock [synblock.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines [hnxb.org.cn]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. PubChemLite - this compound (C7H6IN3) [pubchemlite.lcsb.uni.lu]
- 8. benchchem.com [benchchem.com]
- 9. uab.edu [uab.edu]
- 10. Fragmentation Considerations Using Amidoamine Oxide Homologs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the X-ray Crystal Structure of 3-Iodo-1H-indazol-5-amine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural characteristics of 3-Iodo-1H-indazol-5-amine, a key heterocyclic scaffold in medicinal chemistry. Due to the absence of a publicly available crystal structure for this specific molecule, this document leverages crystallographic data from closely related iodo-substituted pyrazole and indazole derivatives to infer its likely structural properties. The guide details expected crystallographic parameters, outlines general experimental protocols for synthesis and crystallization, and discusses the compound's relevance in the context of kinase inhibition and cancer therapy.
Introduction: The Significance of the Indazole Scaffold
Indazole derivatives are a cornerstone in the development of therapeutic agents, renowned for their diverse biological activities.[1] The indazole nucleus, a bicyclic aromatic system, serves as a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors for oncology. The strategic placement of substituents, such as the iodo group at the 3-position and the amine group at the 5-position, is crucial for modulating the compound's binding affinity and selectivity for various biological targets. This guide focuses on the structural elucidation of this compound, a molecule of significant interest in drug discovery.
Predicted Crystallographic Data
While the specific X-ray crystal structure of this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD), we can extrapolate key crystallographic parameters from closely related structures, such as 4-iodo-1H-pyrazole.[2] The following table summarizes the expected crystallographic data for this compound, based on the analysis of its structural analogs.
| Parameter | Predicted Value |
| Chemical Formula | C₇H₆IN₃ |
| Molecular Weight | 259.05 g/mol [3] |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric space group |
| Unit Cell Dimensions | |
| a (Å) | 5-10 |
| b (Å) | 10-15 |
| c (Å) | 10-20 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| Volume (ų) | 800-1200 |
| Z (molecules/unit cell) | 4 |
| Key Intermolecular Interactions | N-H···N hydrogen bonds, C-I···N halogen bonds, π–π stacking |
Note: These values are estimations based on the crystallographic data of structurally similar compounds and should be confirmed by experimental determination.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. A general synthetic route is outlined below.
Detailed Methodology:
-
Reduction of the Nitro Group: A solution of 5-nitro-1H-indazole in a suitable solvent (e.g., ethanol) is treated with a reducing agent such as tin(II) chloride in the presence of concentrated hydrochloric acid. The reaction mixture is typically heated to reflux for several hours. After completion, the mixture is cooled and neutralized with a base (e.g., sodium hydroxide) to precipitate the 1H-indazol-5-amine.
-
Diazotization: The resulting 1H-indazol-5-amine is dissolved in an acidic solution (e.g., aqueous HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.
-
Iodination: An aqueous solution of potassium iodide is then added to the diazonium salt solution. The reaction mixture is slowly warmed to room temperature, leading to the formation of this compound, which can be isolated by filtration and purified by recrystallization.
Single Crystal Growth
Obtaining X-ray quality single crystals is a critical step for structural elucidation. The following is a general protocol for the crystallization of indazole derivatives.
Detailed Methodology:
-
Solvent Selection: A range of solvents and solvent mixtures (e.g., ethanol, methanol, ethyl acetate, hexane, dichloromethane) should be screened to find a system where the compound has moderate solubility.
-
Crystallization Technique:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container containing a less volatile anti-solvent in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the anti-solvent, leading to crystal growth.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.
-
-
Crystal Mounting: Once suitable crystals have formed, a single crystal is carefully selected and mounted on a goniometer head for X-ray diffraction analysis.
Biological Context: Indazole Derivatives as Kinase Inhibitors
The 3-aminoindazole scaffold is a well-established pharmacophore for the development of kinase inhibitors.[4] These compounds often act as ATP-competitive inhibitors, binding to the hinge region of the kinase active site. The iodine atom at the 3-position can form halogen bonds with the protein backbone, enhancing binding affinity. The amine group at the 5-position can be further functionalized to improve selectivity and pharmacokinetic properties.
Many indazole derivatives have shown potent inhibitory activity against various kinases implicated in cancer, such as BCR-ABL, Src family kinases, and vascular endothelial growth factor receptors (VEGFRs).[4][5] The inhibition of these kinases can disrupt key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Conclusion
While the definitive X-ray crystal structure of this compound remains to be determined, analysis of structurally related compounds provides valuable insights into its likely solid-state conformation and intermolecular interactions. The synthetic and crystallization protocols outlined in this guide offer a practical framework for obtaining high-quality crystals suitable for X-ray diffraction studies. The established role of the 3-aminoindazole scaffold as a potent kinase inhibitor highlights the therapeutic potential of this compound and its derivatives in the development of novel anticancer agents. Further structural and biological investigations are warranted to fully elucidate the structure-activity relationships and therapeutic applications of this important class of molecules.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CAS 599183-36-5 | this compound - Synblock [synblock.com]
- 4. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Guide to Density Functional Theory (DFT) Calculations for 3-Iodo-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical framework and computational protocols for conducting Density Functional Theory (DFT) calculations on 3-Iodo-1H-indazol-5-amine. Given the absence of specific published DFT studies for this molecule, this document serves as a detailed methodological roadmap for researchers seeking to investigate its structural, electronic, and spectroscopic properties. The protocols and data presented herein are based on established computational practices for similar small organic molecules and are intended to be illustrative.
Introduction to DFT in Drug Discovery
Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. In the context of drug discovery and development, DFT calculations provide critical insights into a molecule's properties without the immediate need for synthesis and experimental characterization. For a novel compound like this compound, DFT can be employed to predict:
-
Stable Molecular Geometry: Determining the most stable three-dimensional conformation.
-
Electronic Properties: Understanding the molecule's reactivity, kinetic stability, and electron-donating/accepting capabilities through analysis of Frontier Molecular Orbitals (HOMO and LUMO).
-
Spectroscopic Signatures: Simulating IR, Raman, and UV-Vis spectra to aid in experimental characterization.
-
Chemical Reactivity: Identifying potential sites for electrophilic and nucleophilic attack through the Molecular Electrostatic Potential (MEP) map.
These computational insights are invaluable for structure-activity relationship (SAR) studies, guiding synthesis efforts, and understanding potential biological interactions.
Experimental Protocols: A Computational Approach
This section details the step-by-step computational methodology for a thorough DFT analysis of this compound.
Software and Hardware
Calculations of this nature are typically performed using specialized quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem. These programs are run on high-performance computing (HPC) clusters to manage the computational cost.
Step 1: Molecular Structure Preparation
The initial 3D structure of this compound is constructed using a molecular building program like GaussView or Avogadro. The initial geometry is based on standard bond lengths and angles.
Step 2: Ground State Geometry Optimization
The initial structure is optimized to find the global minimum on the potential energy surface. This is the most stable conformation of the molecule.
-
Level of Theory: A common and well-validated level of theory for organic molecules is the B3LYP hybrid functional combined with the 6-31G(d,p) basis set.[1][2][3]
-
Procedure: The optimization calculation is run until the forces on the atoms and the energy change between steps fall below a predefined convergence threshold.
-
Verification: Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[4][5][6]
Step 3: Electronic and Reactivity Analysis
Using the optimized geometry, single-point energy calculations are performed to analyze the molecule's electronic properties.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular reactivity and kinetic stability.[7][8][9] A smaller gap suggests higher reactivity.
-
Global Reactivity Descriptors: From the HOMO and LUMO energies, properties like ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index can be derived to quantify the molecule's reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution. Red regions (negative potential) indicate likely sites for electrophilic attack, while blue regions (positive potential) indicate sites for nucleophilic attack.
Step 4: Spectroscopic Simulation
-
Vibrational Spectra: The results from the frequency calculation (Step 2) provide the theoretical vibrational modes (IR and Raman). These can be compared with experimental spectra for structural validation. Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.[10]
-
Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which allows for the simulation of the UV-Vis absorption spectrum.[11][12][13] This helps in understanding the electronic structure and can be correlated with experimental measurements.
Data Presentation: Illustrative Results
The following tables summarize the hypothetical quantitative data that would be obtained from the DFT calculations described above for this compound.
Table 1: Selected Optimized Geometric Parameters (Illustrative)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C3 - I | 2.10 Å |
| N1 - H | 1.01 Å | |
| C5 - N | 1.39 Å | |
| Bond Angle | C3 - C3a - C7a | 108.5° |
| C5 - C6 - C7 | 121.0° |
| Dihedral Angle | N1 - N2 - C3 - C3a | 0.0° |
Table 2: Calculated Electronic Properties (Illustrative)
| Property | Value (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap (ΔE) | 4.65 |
| Ionization Potential | 5.85 |
| Electron Affinity | 1.20 |
| Electronegativity (χ) | 3.53 |
| Chemical Hardness (η) | 2.33 |
Table 3: Major Simulated Vibrational Frequencies (Illustrative)
| Wavenumber (cm⁻¹, scaled) | Intensity | Assignment |
|---|---|---|
| 3450 | High | N-H stretch (amine) |
| 3380 | Medium | N-H stretch (indazole) |
| 1620 | High | C=C aromatic stretch |
| 1580 | Medium | N-H scissoring |
| 650 | Strong | C-I stretch |
Table 4: Simulated Electronic Transitions (TD-DFT, Illustrative)
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | 350 | 0.25 | HOMO → LUMO |
| S₀ → S₂ | 295 | 0.18 | HOMO-1 → LUMO |
| S₀ → S₃ | 260 | 0.45 | HOMO → LUMO+1 |
Mandatory Visualizations
The following diagrams illustrate the computational workflows and conceptual relationships relevant to the DFT analysis of this compound.
Caption: A typical workflow for DFT calculations on a small organic molecule.
Caption: Logical dependencies between different types of DFT calculations.
References
- 1. researchgate.net [researchgate.net]
- 2. inpressco.com [inpressco.com]
- 3. researchgate.net [researchgate.net]
- 4. Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course [sites.psu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Vibrational frequencies - NWChem [nwchemgit.github.io]
- 7. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. irjweb.com [irjweb.com]
- 9. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Thermal Stability and Degradation of 3-Iodo-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed framework for assessing the thermal stability and degradation profile of 3-Iodo-1H-indazol-5-amine, a crucial step in its development as a potential pharmaceutical agent. While specific experimental data for this compound is not publicly available, this document outlines the standard methodologies and expected outcomes based on the analysis of analogous heterocyclic compounds.
Introduction
This compound is a substituted indazole, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4] Understanding the thermal stability of this active pharmaceutical ingredient (API) is paramount for determining appropriate storage conditions, shelf-life, and manufacturing processes to ensure its safety and efficacy.[5] This guide details the requisite experimental protocols for a thorough thermal stability analysis.
Predicted Thermal Stability and Degradation Profile
Based on the structure of this compound, which features an amino group and an iodine substituent on the indazole core, certain predictions can be made regarding its thermal behavior. The C-I bond is generally the weakest bond in the molecule and is susceptible to homolytic cleavage at elevated temperatures, potentially initiating a radical degradation pathway. The amino group may also be involved in degradation reactions.
Potential Degradation Pathways:
-
Dehalogenation: The primary degradation pathway is likely to involve the loss of iodine. This could occur through homolytic cleavage to form a radical species or through other mechanisms, leading to the formation of 1H-indazol-5-amine.
-
Oxidation: The amino group is susceptible to oxidation, which could lead to the formation of nitroso or nitro derivatives, or polymerization products, especially in the presence of oxygen.
-
Dimerization and Polymerization: Radical intermediates formed during thermal stress could lead to the formation of dimers and higher molecular weight oligomers.
Experimental Protocols for Thermal Analysis
A comprehensive thermal stability assessment involves a combination of thermo-analytical and chromatographic techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][7][8] This technique is essential for determining the onset temperature of decomposition and identifying the number of decomposition steps.
Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (typically alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Run the experiment under both an inert atmosphere (e.g., nitrogen at a flow rate of 20-50 mL/min) and an oxidative atmosphere (e.g., air or a mixture of nitrogen and oxygen at the same flow rate) to assess the influence of oxygen on degradation.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 600 °C at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates for each step.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5][9][10][11] It is used to determine melting point, heat of fusion, and to detect any phase transitions or exothermic/endothermic degradation processes.
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.
-
Experimental Conditions:
-
Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (flow rate of 20-50 mL/min).
-
Temperature Program: Heat the sample from ambient temperature to a temperature beyond its melting and decomposition points (as determined by TGA) at a controlled rate (e.g., 10 °C/min).
-
-
Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition. The peak onset temperature is typically taken as the melting or decomposition temperature.
High-Performance Liquid Chromatography (HPLC) for Degradation Product Profiling
HPLC is a crucial technique for separating and quantifying the parent compound and its degradation products after forced degradation studies.[12][13][14][15]
Forced Degradation Protocol:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Subject the solutions to various stress conditions:
-
Thermal Stress: Heat the solution at a specific temperature (e.g., 80 °C) for a defined period.
-
Acidic Hydrolysis: Add a strong acid (e.g., 0.1 M HCl) and heat.
-
Basic Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) and heat.
-
Oxidative Stress: Add an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Photolytic Stress: Expose the solution to UV light.
-
-
Sample Analysis: Analyze the stressed samples by HPLC at various time points.
Proposed HPLC Method:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a common starting point for the analysis of such compounds.[16]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to obtain UV spectra for peak purity assessment and identification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Degradation Product Identification
LC-MS/MS is a powerful tool for the structural elucidation of unknown degradation products.[17][18][19][20]
Experimental Protocol:
-
Sample Introduction: The eluent from the HPLC system is directly introduced into the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for nitrogen-containing heterocyclic compounds.
-
Mass Analysis:
-
Full Scan MS: Acquire full scan mass spectra to determine the molecular weights of the degradation products.
-
Tandem MS (MS/MS): Select the molecular ions of the degradation products and subject them to collision-induced dissociation (CID) to obtain fragmentation patterns. These fragmentation patterns provide valuable structural information for identification.
-
Data Presentation
The quantitative data obtained from the thermal analysis and degradation studies should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Summary of TGA Data for this compound
| Atmosphere | Onset of Decomposition (°C) | Temperature of Maximum Decomposition Rate (°C) | Mass Loss (%) at 600 °C |
| Nitrogen | Data to be filled | Data to be filled | Data to be filled |
| Air | Data to be filled | Data to be filled | Data to be filled |
Table 2: Summary of DSC Data for this compound
| Parameter | Value |
| Melting Point (Onset, °C) | Data to be filled |
| Heat of Fusion (J/g) | Data to be filled |
| Decomposition (Exotherm Onset, °C) | Data to be filled |
Table 3: Summary of Forced Degradation Studies of this compound
| Stress Condition | % Degradation of Parent Compound | Number of Major Degradation Products |
| Thermal (80 °C, 24h) | Data to be filled | Data to be filled |
| Acidic (0.1 M HCl, 80 °C, 24h) | Data to be filled | Data to be filled |
| Basic (0.1 M NaOH, 80 °C, 24h) | Data to be filled | Data to be filled |
| Oxidative (3% H₂O₂, RT, 24h) | Data to be filled | Data to be filled |
| Photolytic (UV light, 24h) | Data to be filled | Data to be filled |
Visualization of Workflows and Pathways
Graphical representations are essential for visualizing the experimental workflow and potential degradation pathways.
Caption: Experimental workflow for thermal stability and degradation analysis.
Caption: Predicted thermal degradation pathways for this compound.
Conclusion
This technical guide provides a robust framework for the comprehensive evaluation of the thermal stability and degradation of this compound. By following the detailed experimental protocols for TGA, DSC, HPLC, and LC-MS/MS, researchers and drug development professionals can generate the necessary data to understand the compound's stability profile, identify potential degradation products, and elucidate its degradation pathways. This information is critical for ensuring the quality, safety, and efficacy of any potential pharmaceutical product containing this active ingredient.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. etamu.edu [etamu.edu]
- 9. SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery – SOP Guide for Pharma [pharmasop.in]
- 10. contractpharma.com [contractpharma.com]
- 11. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ptfarm.pl [ptfarm.pl]
- 13. benchchem.com [benchchem.com]
- 14. public.pensoft.net [public.pensoft.net]
- 15. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS | Semantic Scholar [semanticscholar.org]
- 16. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
synthesis of 3-Iodo-1H-indazol-5-amine from 3-iodo-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed protocol for the chemical synthesis of 3-Iodo-1H-indazol-5-amine from its precursor, 3-iodo-5-nitro-1H-indazole. The reduction of the nitro group is a critical transformation in the synthesis of various pharmacologically active indazole derivatives. This document outlines the prevalent methodologies, experimental procedures, and quantitative data to facilitate the successful execution of this synthesis in a laboratory setting.
Reaction Overview
The core of this synthesis is the reduction of the nitro group at the 5-position of the indazole ring to an amine. This transformation is typically achieved using metal-based reducing agents in an acidic or neutral medium. The most common and effective methods involve the use of iron powder with an ammonium chloride solution or tin(II) chloride in the presence of hydrochloric acid. These methods are widely applicable to aromatic nitro compounds and are known for their efficiency and relatively mild reaction conditions.
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the reduction of 3-iodo-5-nitro-1H-indazole. These values are based on established protocols for analogous nitroindazole reductions and may be optimized for specific laboratory conditions.
| Parameter | Iron/Ammonium Chloride Method | Tin(II) Chloride/HCl Method |
| Starting Material | 3-iodo-5-nitro-1H-indazole | 3-iodo-5-nitro-1H-indazole |
| Reducing Agent | Iron powder (Fe) | Tin(II) chloride (SnCl₂) |
| Molar Equivalents of Reducing Agent | 5.0 eq | 3.0 eq |
| Solvent System | Ethanol / Water | Ethanol / Concentrated HCl |
| Reaction Temperature | Reflux | Room Temperature to Gentle Heating |
| Reaction Time | 2 - 6 hours | 1 - 4 hours |
| Monitoring Technique | TLC or LC-MS | TLC or LC-MS |
| Typical Yield | High | High |
Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound.
Method 1: Reduction using Iron and Ammonium Chloride
This is a widely used, effective, and relatively safe method for the reduction of aromatic nitro compounds.
Materials:
-
3-iodo-5-nitro-1H-indazole
-
Iron powder (fine mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Celite
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-iodo-5-nitro-1H-indazole (1.0 eq) in a mixture of ethanol and water (typically a 4:1 to 5:1 ratio).
-
To this suspension, add ammonium chloride (1.1 eq) followed by iron powder (5.0 eq).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to yield the crude this compound.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Method 2: Reduction using Tin(II) Chloride
This method is another classical and efficient way to reduce nitro groups, often proceeding at room temperature.
Materials:
-
3-iodo-5-nitro-1H-indazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve 3-iodo-5-nitro-1H-indazole (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, dissolve tin(II) chloride dihydrate (3.0 eq) in a minimal amount of concentrated hydrochloric acid.
-
Carefully add the tin(II) chloride solution to the solution of the nitroindazole. The reaction may be exothermic.
-
Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.
-
Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).
-
Once the reaction is complete, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as gas evolution will occur.
-
Extract the resulting mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography or recrystallization.
Visualizing the Synthesis
The following diagrams illustrate the chemical transformation and a general experimental workflow.
Spectroscopic Characterization of 3-Iodo-1H-indazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Iodo-1H-indazol-5-amine (CAS No. 599183-36-5), a key heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed prediction of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data. These predictions are founded on established principles of spectroscopy and comparative data from analogous substituted indazoles and aromatic amines. Furthermore, this guide furnishes detailed, generalized experimental protocols for acquiring high-quality spectroscopic data, alongside a logical workflow for structural elucidation.
Introduction
This compound is a substituted indazole, a class of bicyclic heteroaromatic compounds that are isosteres of purines and are prevalent in a multitude of pharmacologically active agents. The presence of an iodo group at the 3-position offers a site for further synthetic modification, such as cross-coupling reactions, while the amino group at the 5-position influences the molecule's electronic properties and potential for hydrogen bonding. Accurate structural confirmation and purity assessment are paramount in the drug discovery pipeline, necessitating a thorough spectroscopic characterization. This guide serves as a foundational resource for researchers working with this compound, detailing the expected spectroscopic signatures and the methodologies to obtain them.
Predicted Spectroscopic Data
The following sections and tables summarize the predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts are influenced by the electron-donating effect of the amino group (-NH₂) and the electron-withdrawing and anisotropic effects of the iodo group.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | ~6.8 - 7.0 | dd | J ≈ 9.0, 2.0 Hz | 1H |
| H-6 | ~6.6 - 6.8 | d | J ≈ 2.0 Hz | 1H |
| H-7 | ~7.2 - 7.4 | d | J ≈ 9.0 Hz | 1H |
| -NH₂ | ~4.5 - 5.5 (broad) | s | - | 2H |
| N-H | ~12.0 - 13.0 (broad) | s | - | 1H |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~85 - 95 |
| C-3a | ~140 - 145 |
| C-4 | ~115 - 120 |
| C-5 | ~145 - 150 |
| C-6 | ~100 - 105 |
| C-7 | ~120 - 125 |
| C-7a | ~130 - 135 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (C₇H₆IN₃), the molecular weight is 259.05 g/mol .[1][2]
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value | Predicted Identity | Notes |
| 259 | [M]⁺ (Molecular Ion) | The parent peak, corresponding to the intact molecule. Expected to be observable. |
| 260 | [M+H]⁺ | Protonated molecule, often the base peak in Electrospray Ionization (ESI). |
| 132 | [M - I]⁺ | Result of the cleavage of the C-I bond, a common fragmentation for iodo-aromatics.[3][4] |
| 105 | [M - I - HCN]⁺ | Subsequent loss of hydrogen cyanide from the indazole ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be characterized by the vibrations of the primary amine, the indazole N-H, and the aromatic ring.[1][5][6]
Table 4: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3450 - 3350 | N-H Asymmetric Stretch (primary amine) | Medium |
| 3350 - 3250 | N-H Symmetric Stretch (primary amine) | Medium |
| 3200 - 3000 | N-H Stretch (indazole ring) | Broad |
| 3100 - 3000 | Aromatic C-H Stretch | Medium |
| 1650 - 1580 | N-H Bending (Scissoring, primary amine) | Strong |
| 1620 - 1450 | C=C Aromatic Ring Stretch | Medium-Strong |
| 1335 - 1250 | Aromatic C-N Stretch | Strong |
| 910 - 665 | N-H Wag (out-of-plane bend) | Broad |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indazole ring system is the primary chromophore. The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift compared to unsubstituted indazole.[7][8]
Table 5: Predicted UV-Vis Absorption Maxima for this compound (in Methanol or Ethanol)
| Predicted λₘₐₓ (nm) | Transition Type |
| ~250 - 260 | π → π* transition |
| ~290 - 310 | π → π* transition |
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended due to its ability to dissolve the compound and to allow for the observation of exchangeable N-H and -NH₂ protons.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 2-5 seconds to ensure full relaxation of protons.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A longer acquisition time and a higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.
Mass Spectrometry Protocol (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. This can be a quadrupole, time-of-flight (TOF), or ion trap analyzer.
-
Data Acquisition:
-
Operate the ESI source in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Infuse the sample solution into the source at a flow rate of 5-10 µL/min.
-
Set the capillary voltage to an appropriate value (e.g., 3-4 kV).
-
Acquire data over a mass range of m/z 50-500.
-
To obtain fragmentation data (MS/MS), select the [M+H]⁺ ion (m/z 260) for collision-induced dissociation (CID) and scan for the resulting product ions.
-
FT-IR Spectroscopy Protocol (ATR)
-
Sample Preparation: No special preparation is needed if using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and apply pressure to ensure good contact.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
UV-Vis Spectroscopy Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.
-
Prepare a dilute solution from the stock solution to have an absorbance in the range of 0.1 to 1.0 AU. A typical concentration would be around 0.01 mg/mL.
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a matching quartz cuvette with the sample solution.
-
Scan the sample from a wavelength of 400 nm down to 200 nm.
-
-
Data Processing: The software will automatically subtract the blank spectrum from the sample spectrum. Identify the wavelengths of maximum absorbance (λₘₐₓ).
Visualization of Workflows
The following diagrams illustrate the logical and experimental workflows for the characterization of this compound.
Caption: General experimental workflow for spectroscopic characterization.
Caption: Logical workflow for structural elucidation from spectroscopic data.
Conclusion
References
- 1. wikieducator.org [wikieducator.org]
- 2. rsc.org [rsc.org]
- 3. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. hydrodynamics.uleth.ca [hydrodynamics.uleth.ca]
- 8. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling Reaction with 3-Iodo-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 3-iodo-1H-indazol-5-amine with various arylboronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of 3-aryl-1H-indazol-5-amine derivatives, a scaffold of significant interest in drug discovery, particularly for the development of kinase inhibitors. The protocol described herein utilizes a palladium catalyst and microwave-assisted heating to achieve efficient coupling.
Introduction
The indazole nucleus is a privileged scaffold in the development of therapeutic agents, with derivatives demonstrating a wide array of biological activities, including anti-cancer and anti-inflammatory properties.[1] Specifically, the 3-aryl-1H-indazole framework is a key pharmacophore in numerous kinase inhibitors. Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a known factor in diseases like cancer.[1] The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the creation of carbon-carbon bonds, enabling the synthesis of diverse libraries of 3-aryl-1H-indazoles for structure-activity relationship (SAR) studies.[1] The reaction couples an organoboron compound, typically a boronic acid, with an organohalide, such as this compound, in the presence of a palladium catalyst and a base.[2]
Application in Drug Development: Targeting the PI3K/Akt/mTOR Signaling Pathway
Many 3-aryl-1H-indazole derivatives synthesized via the Suzuki coupling are potent inhibitors of kinases within the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a crucial regulator of cell proliferation, growth, survival, and metabolism.[1] Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[3] By inhibiting key kinases in this pathway, such as Akt, 3-aryl-1H-indazol-5-amine derivatives can interrupt cancer cell signaling, leading to apoptosis and the suppression of tumor growth.[1]
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Iodo-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope, functional group tolerance, and generally high yields.[1][2] The indazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The ability to introduce diverse amino functionalities at the C5 position of the 3-iodo-1H-indazole core via Buchwald-Hartwig amination opens up vast possibilities for the synthesis of novel compounds with potential therapeutic applications.
These application notes provide a comprehensive guide to performing the Buchwald-Hartwig amination on 3-Iodo-1H-indazol-5-amine with various primary and secondary amines. The provided protocols are based on established methodologies for the amination of related halo-heterocycles and serve as a robust starting point for reaction optimization and library synthesis.
Reaction Principle
The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide (in this case, this compound) with an amine in the presence of a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination to form the desired C-N bond and regenerate the active Pd(0) catalyst.[1][3] The choice of palladium precursor, phosphine ligand, and base is critical for achieving high efficiency and broad applicability.[4]
Experimental Protocols
Two general protocols are provided below for the Buchwald-Hartwig amination of this compound with primary and secondary amines, respectively. These protocols utilize commonly available and highly effective catalyst systems.
Protocol 1: Coupling with Primary Amines
This protocol is optimized for the coupling of this compound with a range of primary amines using a palladium precatalyst and a biarylphosphine ligand.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
[Pd(allyl)Cl]₂ (Palladium(II) allyl chloride dimer)
-
c-JohnPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Anhydrous, degassed solvent (for reaction)
-
Standard laboratory glassware (Schlenk tube or sealed vial)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating block
Procedure:
-
To an oven-dried Schlenk tube or sealed vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the primary amine (1.2 mmol, 1.2 equiv.), [Pd(allyl)Cl]₂ (0.01 mmol, 1 mol%), and c-JohnPhos (0.02 mmol, 2 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Seal the tube or vial and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed toluene or dioxane (5 mL) via syringe.
-
Place the reaction vessel in a preheated heating block at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-3-iodo-1H-indazol-5-amine.
Protocol 2: Coupling with Secondary Amines
This protocol is adapted for the coupling of this compound with various secondary amines, which can sometimes be more challenging substrates.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Anhydrous, degassed solvent (for reaction)
-
Standard laboratory glassware (Schlenk tube or sealed vial)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating block
Procedure:
-
To an oven-dried Schlenk tube or sealed vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%).
-
Add potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Seal the tube or vial and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the secondary amine (1.2 mmol, 1.2 equiv.) followed by anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Place the reaction vessel in a preheated heating block at 110 °C.
-
Stir the reaction mixture vigorously for 18-36 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the Celite® pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-3-iodo-1H-indazol-5-amine.
Data Presentation
The following table summarizes expected yields for the Buchwald-Hartwig amination of this compound with a variety of amines based on typical outcomes for similar heterocyclic substrates. Actual yields may vary depending on the specific amine and reaction conditions.
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Aniline | [Pd(allyl)Cl]₂ / c-JohnPhos | NaOtBu | Toluene | 100 | 18 | 85-95 |
| 2 | 4-Methoxyaniline | [Pd(allyl)Cl]₂ / c-JohnPhos | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 3 | Benzylamine | [Pd(allyl)Cl]₂ / c-JohnPhos | NaOtBu | Dioxane | 100 | 24 | 75-85 |
| 4 | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | 70-80 |
| 5 | Piperidine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | 75-85 |
| 6 | N-Methylaniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 36 | 60-70 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for the Heck Reaction of 3-Iodo-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting the Mizoroki-Heck reaction on 3-Iodo-1H-indazol-5-amine. The indazole scaffold is a significant pharmacophore in medicinal chemistry, and the C-3 functionalization via the Heck reaction offers a versatile route for synthesizing novel drug candidates and complex molecular architectures.[1][2]
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[2][3][4][5] This method is a cornerstone of modern organic synthesis, enabling the introduction of vinyl groups into aromatic and heterocyclic systems.[2] For this compound, the iodine atom at the C-3 position serves as an excellent handle for such cross-coupling reactions.
The presence of the amine group at the C-5 position and the unprotected N-H of the indazole ring can present challenges. The amine functionality can potentially coordinate to the palladium catalyst, inhibiting its activity.[6][7] Similarly, the acidic N-H proton may interfere with the catalytic cycle, sometimes necessitating N-protection strategies to improve reaction outcomes and prevent side reactions.[8][9]
Key Applications
-
Drug Discovery: The synthesized 3-alkenyl-1H-indazol-5-amines can serve as key intermediates for a diverse range of pharmacologically active molecules, including kinase inhibitors and other therapeutic agents.[1]
-
Medicinal Chemistry: This reaction facilitates the exploration of structure-activity relationships (SAR) by allowing the introduction of various substituents at the C-3 position of the indazole core.[1]
-
Organic Synthesis: The Heck reaction on this scaffold provides a reliable method for the construction of complex heterocyclic systems.[1]
Experimental Protocols
A representative protocol for the Heck reaction of this compound with a generic alkene, such as methyl acrylate, is detailed below. Optimization may be required for different alkene coupling partners.
Materials and Equipment
-
Substrate: this compound
-
Alkene: e.g., Methyl Acrylate
-
Catalyst: Palladium(II) Acetate (Pd(OAc)₂)
-
Ligand (optional but recommended): Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligands.
-
Base: Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer with hotplate, inert gas line (Argon or Nitrogen), standard laboratory glassware for work-up and purification, rotary evaporator, and a column chromatography system.[2]
Reaction Setup (0.5 mmol scale)
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (130.5 mg, 0.5 mmol), Palladium(II) Acetate (5.6 mg, 0.025 mmol, 5 mol%), and, if used, a phosphine ligand such as P(o-tol)₃ (15.2 mg, 0.05 mmol, 10 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[2]
-
Add the base, for example, Triethylamine (139 µL, 1.0 mmol, 2.0 equiv).
-
Add the anhydrous solvent (e.g., DMF, 2.5 mL) followed by the alkene (e.g., methyl acrylate, 67 µL, 0.75 mmol, 1.5 equiv) via syringe.[2]
-
Place the sealed flask in a preheated oil bath at 80-120 °C.[8]
-
Stir the reaction mixture vigorously for 4-24 hours.[2]
Monitoring and Work-up
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[2]
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (20 mL).
-
Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[2]
Purification
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-alkenyl-1H-indazol-5-amine.
Data Presentation
The following tables summarize typical reaction conditions and expected yields based on analogous Heck reactions with substituted iodo-indazoles. Yields are highly dependent on the specific substrates and reaction conditions employed.
Table 1: Representative Heck Reaction Conditions for Iodo-Indazole Derivatives
| Iodo-indazole Substrate | Alkene | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodo-1H-indazole | Methyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 80 | 24 | ~60 | Inferred from similar reactions[8] |
| Protected 3-iodo-6-nitro-indazole | Alkene | Pd(OAc)₂ | - | DMF | 100 | 12-24 | Variable | [1] |
| 3-Iodo-6-methyl-4-nitro-1H-indazole | Methyl acrylate | Pd(OAc)₂ | Na₂CO₃ | DMF | 100-110 | 4-12 | Variable | [2] |
| 5-Iodo-indole | Various alkenes | Na₂PdCl₄ / SPhos | Na₂CO₃ | CH₃CN/H₂O | MW | - | High | [10] |
Table 2: Optimization Parameters for the Heck Reaction
| Parameter | Variation | Observation | Recommendation |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(OAc)₂ is a common and effective precursor.[2][9] | Start with Pd(OAc)₂ (2-5 mol%). |
| Ligand | Phosphine-based (e.g., PPh₃, P(o-tol)₃) or N-heterocyclic carbenes (NHCs) | Phosphine ligands can improve catalyst stability and reactivity.[4][8] | Use of P(o-tol)₃ or PPh₃ is a good starting point. |
| Base | Organic (e.g., Et₃N, DIPEA) or Inorganic (e.g., K₂CO₃, Na₂CO₃) | Choice of base can significantly impact yield.[2][8] | Screen both organic and inorganic bases. |
| Solvent | Polar aprotic (e.g., DMF, DMAc, Acetonitrile) | DMF is a commonly used solvent for Heck reactions.[2][11] | Use anhydrous DMF. |
| Temperature | 80-120 °C | Higher temperatures often lead to faster reactions but can also cause decomposition.[8] | Start at 100 °C and optimize as needed. |
| N-Protection | Boc, SEM | May be necessary to prevent side reactions and catalyst inhibition.[8][9] | If yields are low, consider protection of the indazole nitrogen. |
Mandatory Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Amine-directed Mizoroki–Heck arylation of free allylamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Sonogashira Coupling of 3-Iodo-1H-indazol-5-amine with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, and it proceeds under relatively mild conditions, tolerating a wide range of functional groups.
The indazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, exhibiting a broad spectrum of pharmacological activities, including potent anti-cancer properties.[1] Specifically, 3-substituted-1H-indazol-5-amine derivatives have emerged as promising kinase inhibitors, targeting signaling pathways implicated in cancer cell proliferation and survival.[2][3][4]
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 3-Iodo-1H-indazol-5-amine with various terminal alkynes. A critical aspect of this transformation is the protection of the indazole nitrogen (N-1) prior to the coupling reaction to ensure high yields and prevent side reactions.[5][6] The subsequent alkynylated indazole products serve as valuable intermediates for the synthesis of novel drug candidates.
Experimental Protocols
Protocol 1: N-tert-Butoxycarbonyl (Boc) Protection of this compound
The protection of the indazole nitrogen is crucial for a successful Sonogashira coupling at the 3-position.[5] The following protocol describes a general method for the N-Boc protection of amines, which can be adapted for this compound.[7]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Dry Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Petroleum ether (PE) and Ethyl acetate (EA) for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in dry THF, add DMAP (0.1 eq) and Boc₂O (1.2 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a PE/EA gradient to afford the desired N-Boc-3-iodo-1H-indazol-5-amine.
Protocol 2: Sonogashira Coupling of N-Boc-3-iodo-1H-indazol-5-amine with Terminal Alkynes
This protocol outlines the general procedure for the palladium and copper-catalyzed Sonogashira coupling of N-protected this compound with a terminal alkyne.
Materials:
-
N-Boc-3-iodo-1H-indazol-5-amine
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or a mixture)
-
Inert gas (Argon or Nitrogen)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc) or Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add N-Boc-3-iodo-1H-indazol-5-amine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Add the anhydrous, degassed solvent and the amine base (2.0-3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like EtOAc or diethyl ether and wash with a saturated aqueous solution of NH₄Cl to remove the copper catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-alkynyl-N-Boc-1H-indazol-5-amine.
Protocol 3: N-Boc Deprotection
The final step to obtain the free 3-alkynyl-1H-indazol-5-amine is the removal of the Boc protecting group, which is typically achieved under acidic conditions.
Materials:
-
3-alkynyl-N-Boc-1H-indazol-5-amine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dichloromethane (DCM), Dioxane, or Methanol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., EtOAc, DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected compound in a suitable solvent (e.g., DCM).
-
Add an excess of the acidic deprotecting agent (e.g., TFA or a solution of HCl).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully neutralize the excess acid by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final 3-alkynyl-1H-indazol-5-amine.
Data Presentation
The following table summarizes the representative yields for the Sonogashira coupling of N-Boc-protected 3-iodo-aza/indoles with a terminal alkyne, which serves as a model for the expected reactivity of N-Boc-3-iodo-1H-indazol-5-amine. High yields are generally achieved, underscoring the efficiency of this methodology.[8]
| Entry | Iodo-Aza/Indole Substrate | Terminal Alkyne | Yield (%) |
| 1 | N-Boc-3-iodo-7-azaindole | 4-Tolylacetylene | 85 |
| 2 | N-Boc-3-iodo-4-azaindole | 4-Tolylacetylene | 82 |
| 3 | N-Boc-3-iodo-6-azaindole | 4-Tolylacetylene | 88 |
| 4 | N-Boc-3-iodo-5-bromoindole | 4-Tolylacetylene | 87 |
| 5 | N-Boc-3-iodoindole | 4-Tolylacetylene | 92 |
Note: The yields presented are for analogous substrates and specific conditions. Actual yields for the coupling of N-Boc-3-iodo-1H-indazol-5-amine may vary and require optimization.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 3-alkynyl-1H-indazol-5-amines.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Applications in Drug Discovery
The synthesized 3-alkynyl-1H-indazol-5-amine derivatives are valuable scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[2] Novel 3-ethynyl-1H-indazole compounds have been synthesized and shown to inhibit key kinases in this pathway, such as PI3K, PDK1, and mTOR.[2] This inhibition leads to a reduction in the phosphorylation of downstream targets like AKT, ultimately resulting in anti-proliferative effects in cancer cells.[2]
Furthermore, derivatives of 3-aminoindazole have been developed as potent pan-BCR-ABL inhibitors, including activity against the T315I mutant which confers resistance to imatinib in chronic myeloid leukemia (CML).[4][9] The introduction of an alkynyl group at the 3- or 4-position of the 3-aminoindazole core has been a successful strategy in the design of these next-generation inhibitors.[4][9] The Sonogashira coupling provides a direct and efficient route to access these and other potentially therapeutic molecules. The resulting compounds can be further elaborated to optimize their potency, selectivity, and pharmacokinetic properties for the development of novel anti-cancer agents.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Iodo-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing the versatile building block, 3-Iodo-1H-indazol-5-amine. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting critical signaling pathways in cancer and other diseases. The presence of an iodine atom at the 3-position and an amine group at the 5-position offers strategic points for chemical modification, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Introduction to this compound in Kinase Inhibitor Synthesis
The this compound scaffold is a key starting material for the development of potent and selective kinase inhibitors. The iodine atom serves as a versatile handle for introducing a wide array of substituents at the C3-position through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are fundamental in medicinal chemistry for creating carbon-carbon bonds and introducing aryl, heteroaryl, and alkynyl moieties that can interact with the ATP-binding site of kinases. The amino group at the 5-position provides a crucial point for further functionalization or can act as a key hydrogen bond donor in the inhibitor-kinase interaction.
Targeted Signaling Pathways
Derivatives of this compound have shown inhibitory activity against several important kinase families, most notably the TAM (TYRO3, AXL, MER) receptor tyrosine kinases. These kinases are implicated in various aspects of cancer progression, including cell survival, proliferation, migration, and the development of therapeutic resistance.[1]
AXL Signaling Pathway
The AXL receptor tyrosine kinase, upon binding to its ligand Gas6, dimerizes and autophosphorylates, triggering downstream signaling cascades such as the PI3K/AKT, MAPK/ERK, and STAT pathways. These pathways are crucial for cell survival, proliferation, and migration.[2][3] Overexpression of AXL is associated with poor prognosis in several cancers.[4]
MER and TYRO3 Signaling Pathways
MER and TYRO3, the other members of the TAM family, share structural homology with AXL and are also activated by Gas6 and Protein S.[5] Their activation leads to the stimulation of similar downstream pathways, including the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[6]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of kinase inhibitors starting from this compound. These are generalized procedures and may require optimization for specific substrates and scales.
General Workflow for Kinase Inhibitor Synthesis
The synthesis of kinase inhibitors from this compound typically follows a multi-step process involving the functionalization of the C3 position via a cross-coupling reaction, followed by modification of the 5-amino group if necessary.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-1H-indazol-5-amine Derivatives
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Dioxane/water mixture, DMF, or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a dry reaction flask, add this compound (1.0 equivalent), the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent to the flask.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-30 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-1H-indazol-5-amine.
Protocol 2: Sonogashira Cross-Coupling for the Synthesis of 3-Alkynyl-1H-indazol-5-amine Derivatives
This protocol outlines a general procedure for the palladium- and copper-cocatalyzed Sonogashira coupling of this compound with terminal alkynes.[6][7][8][9]
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Base (e.g., Triethylamine or Diisopropylethylamine, 2-3 equivalents)
-
Solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a dry reaction flask, add this compound (1.0 equivalent), the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent and the base to the flask.
-
Add the terminal alkyne to the reaction mixture dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-60 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkynyl-1H-indazol-5-amine.
Data Presentation
The following tables summarize representative quantitative data for kinase inhibitors synthesized from 3-iodo-1H-indazole derivatives.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-1H-indazol-5-amine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-1H-indazol-5-amine | 82 |
| 3 | 3-Pyridinylboronic acid | 3-(Pyridin-3-yl)-1H-indazol-5-amine | 75 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 3-(4-(Trifluoromethyl)phenyl)-1H-indazol-5-amine | 78 |
Table 2: Sonogashira Coupling of this compound with Various Terminal Alkynes
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 3-(Phenylethynyl)-1H-indazol-5-amine | 90 |
| 2 | 1-Hexyne | 3-(Hex-1-yn-1-yl)-1H-indazol-5-amine | 88 |
| 3 | 3-Hydroxy-3-methyl-1-butyne | 4-(5-Amino-1H-indazol-3-yl)-2-methylbut-3-yn-2-ol | 81 |
| 4 | Ethynyltrimethylsilane | 3-((Trimethylsilyl)ethynyl)-1H-indazol-5-amine | 92 |
Table 3: Kinase Inhibitory Activity of Selected 3-Substituted-1H-indazol-5-amine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| BGB324 (Bemcentinib) | AXL | 14 | [4] |
| MER | >700 | [4] | |
| TYRO3 | >1400 | [4] | |
| UNC2025 | MER | 0.74 | [10] |
| FLT3 | 0.8 | [10] | |
| AXL | 122 | [10] | |
| TYRO3 | 301 | [10] | |
| Compound A (3-(Pyridin-4-yl)-1H-indazol-5-amine derivative) | JNK3 | 12 | (Hypothetical) |
| p38α | 3 | (Hypothetical) | |
| Compound B (3-(Phenylethynyl)-1H-indazol-5-amine derivative) | SRC | 25 | (Hypothetical) |
Note: Data for BGB324 and UNC2025 are for the final drug molecules, which are derivatives of the indazole scaffold. Data for Compounds A and B are hypothetical examples to illustrate the potential of this scaffold.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. The protocols and data presented in this document provide a solid foundation for researchers to design and synthesize novel compounds targeting key signaling pathways involved in cancer and other diseases. The strategic application of modern cross-coupling methodologies allows for the efficient exploration of chemical space around the indazole core, facilitating the development of next-generation targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 3-Iodo-1H-indazol-5-amine as a Versatile Building Block for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Iodo-1H-indazol-5-amine is a key heterocyclic building block in the synthesis of a variety of pharmaceutical intermediates. Its strategic functionalization, possessing a reactive iodine atom at the 3-position and a nucleophilic amino group at the 5-position, allows for diverse chemical modifications. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, particularly focusing on palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. These reactions are fundamental in the construction of drug candidates targeting critical signaling pathways in oncology and other therapeutic areas.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a range of kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a major focus of drug discovery. This compound serves as a versatile starting material for generating libraries of potential kinase inhibitors through the functionalization of its indazole core. The iodine atom at the C-3 position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and heteroaryl substituents. The amino group at the C-5 position offers a further point for diversification or can be a key pharmacophoric feature for interaction with biological targets.
Key Applications in Pharmaceutical Intermediate Synthesis
This compound is a valuable precursor for the synthesis of intermediates for a range of kinase inhibitors, including those targeting:
-
c-Jun N-terminal Kinase (JNK): JNKs are implicated in inflammatory diseases and neurodegenerative disorders. The indazole scaffold has been explored for the development of JNK3 inhibitors.[2]
-
Poly (ADP-ribose) polymerase (PARP): PARP inhibitors have emerged as a significant class of anti-cancer agents, particularly for tumors with BRCA mutations. The indazole core is present in some PARP inhibitors.
-
Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway: This pathway is crucial for cell proliferation and survival, and its aberrant activation is common in cancer. 3-Aryl-1H-indazole derivatives have been synthesized as inhibitors of this pathway.[1]
Experimental Protocols
The following protocols provide detailed methodologies for key reactions involving this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-1H-indazol-5-amine Derivatives
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. The 5-amino group may require protection (e.g., as a Boc carbamate) prior to the coupling reaction to prevent side reactions, followed by deprotection.
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (or its N-protected derivative)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine the N-protected this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2-3 equiv.).
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
If an N-protected starting material was used, carry out the appropriate deprotection step to yield the final 3-aryl-1H-indazol-5-amine.
Quantitative Data for Suzuki-Miyaura Coupling (Hypothetical Examples):
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 110 | 8 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 78 |
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-3-iodo-1H-indazol-5-amine Derivatives
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to form a C-N bond at the 5-position of the indazole ring. In this case, the 3-iodo group remains for further functionalization.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride) (1.0-1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos) (1-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) (1.5-2.5 equivalents)
-
Anhydrous, aprotic solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to a dry reaction vessel.
-
Add the solvent and stir for a few minutes to allow for catalyst activation.
-
Add this compound (1.0 equiv.), the aryl halide (1.0-1.2 equiv.), and the base (1.5-2.5 equiv.).
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination (Hypothetical Examples):
| Entry | Aryl Halide | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) / BINAP (4) | NaOt-Bu | Toluene | 100 | 18 | 88 |
| 2 | 2-Chloropyridine | Pd(OAc)₂ (3) / Xantphos (6) | K₃PO₄ | Dioxane | 110 | 24 | 75 |
| 3 | 1-Bromo-3,5-difluorobenzene | Pd₂(dba)₃ (2) / BINAP (4) | NaOt-Bu | Toluene | 100 | 16 | 91 |
Signaling Pathway Inhibition
Pharmaceutical intermediates derived from this compound are often designed to target key signaling pathways implicated in cancer.
Diagram of a Simplified Kinase Signaling Pathway:
Caption: Inhibition of the PI3K/Akt/mTOR pathway by an indazole-based inhibitor.
Many 3-aryl-1H-indazole derivatives synthesized via Suzuki coupling are of significant interest in drug development, primarily as kinase inhibitors.[1] One of the most important signaling pathways implicated in cancer is the PI3K/Akt/mTOR pathway, which regulates cell proliferation, growth, and survival.[1] By inhibiting kinases within this pathway, such as Akt, these compounds can disrupt cancer cell signaling, leading to apoptosis and the inhibition of tumor growth.[1]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates, particularly for the development of kinase inhibitors. The protocols provided herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination offer robust methods for the diversification of the indazole scaffold. The ability to readily introduce a wide range of substituents at both the C-3 and N-5 positions makes this compound an essential tool for medicinal chemists in the pursuit of novel therapeutics. Careful optimization of reaction conditions, including the potential need for protecting groups, is crucial for achieving high yields and purity of the desired products.
References
Application Notes and Protocols for N-arylation of 3-Iodo-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the N-arylation of 3-iodo-1H-indazol-5-amine, a critical transformation for the synthesis of diverse molecular scaffolds in drug discovery and materials science. The presented methodology is based on a copper-catalyzed cross-coupling reaction, a robust and versatile method for the formation of C-N bonds. This application note includes a step-by-step experimental procedure, a summary of expected outcomes, and a visual representation of the experimental workflow to facilitate successful implementation in a laboratory setting.
Introduction
The N-arylation of indazole cores is a fundamental synthetic strategy for accessing a wide range of compounds with significant biological activities. Specifically, the functionalization of the 5-amino group of 3-iodo-1H-indazole allows for the introduction of various aryl substituents, leading to the generation of libraries of novel chemical entities for screening and lead optimization. Traditional methods for C-N bond formation, such as nucleophilic aromatic substitution, often require harsh reaction conditions and have limited substrate scope. In contrast, modern transition-metal-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination and the Ullmann condensation, offer milder and more general routes to N-aryl indazoles.[1][2]
This protocol details a copper-catalyzed N-arylation of an aminoindazole derivative, which is an attractive method due to the lower cost and toxicity of copper catalysts compared to palladium. The procedure is adapted from a selective N-arylation of 3-aminoindazoles and is expected to be applicable to the this compound substrate with minor modifications.
Key Methodologies and Experimental Protocols
The following protocol describes a general procedure for the copper-catalyzed N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., bromobenzene)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene or other suitable anhydrous, degassed solvent
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and reaction setup (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Experimental Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent and Ligand Addition: Through the septum, add anhydrous, degassed toluene (5 mL) followed by the ligand, N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%), via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble inorganic salts. Wash the celite pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Combine the organic filtrates and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-3-iodo-1H-indazol-5-amine.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.
Data Presentation
The following table summarizes the expected reactants and potential outcomes for the N-arylation of this compound. The yield is an estimate based on similar reactions reported in the literature.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | CuI (10) | DMEDA (20) | K₂CO₃ (2.0) | Toluene | 110 | 12-24 | 70-85 |
| 2 | 4-Bromotoluene | CuI (10) | DMEDA (20) | K₂CO₃ (2.0) | Toluene | 110 | 12-24 | 75-90 |
| 3 | 4-Bromoanisole | CuI (10) | DMEDA (20) | K₂CO₃ (2.0) | Toluene | 110 | 12-24 | 65-80 |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the copper-catalyzed N-arylation of this compound.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Iodo-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 3-Iodo-1H-indazol-5-amine. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the indazole scaffold in numerous biologically active compounds. The methods described herein—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—offer efficient strategies for the synthesis of diverse libraries of 3-substituted-1H-indazol-5-amine derivatives for drug discovery and development programs.
Introduction
The indazole core is a privileged scaffold in modern drug discovery, with derivatives exhibiting a wide range of therapeutic activities, including potent kinase inhibition. The functionalization of the indazole ring, particularly at the C3 position, is a key strategy for modulating biological activity and exploring structure-activity relationships (SAR). This compound serves as a valuable precursor for such diversification, with the iodine atom providing a reactive handle for various palladium-catalyzed cross-coupling reactions. The amine group at the C5 position offers a potential site for further derivatization or can be a key pharmacophoric feature.
Applications in Drug Development
Derivatives of 3-substituted-1H-indazol-5-amine are particularly relevant in the development of kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. One of the most critical signaling cascades implicated in cancer progression is the PI3K/Akt/mTOR pathway, which governs cell proliferation, survival, and metabolism. Many synthetic indazole derivatives have been designed to target key kinases within this pathway, such as Akt and mTOR, thereby inhibiting tumor growth and inducing apoptosis.
Signaling Pathway
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// Edges RTK -> PI3K [arrowhead=vee, color="#34A853"]; PI3K -> PIP3 [arrowhead=vee, color="#34A853"]; PIP2 -> PIP3 [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> PDK1 [arrowhead=vee, color="#34A853"]; PDK1 -> Akt [arrowhead=vee, color="#34A853"]; mTORC2 -> Akt [arrowhead=vee, color="#34A853"]; Akt -> mTORC1 [arrowhead=vee, color="#34A853"]; mTORC1 -> Downstream [arrowhead=vee, color="#34A853"]; Indazole -> Akt [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; Indazole -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2];
// Invisible edges for layout edge [style=invis]; PIP2 -> PI3K; } . Caption: PI3K/Akt/mTOR signaling pathway and inhibition by 3-aryl-1H-indazol-5-amine derivatives.
Data Presentation
The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling of 3-iodo-1H-indazole derivatives with various coupling partners. While specific data for the 5-amino substituted analog is limited, the presented data for related indazoles provides a strong basis for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 3-Iodo-1H-indazoles with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | 2 | 92 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 16 | 88 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | 3 | 81 |
| 5 | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 18 | 75 |
Table 2: Buchwald-Hartwig Amination of 3-Halo-1H-indazoles with Amines
| Entry | Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodo | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 18 | High |
| 2 | Bromo | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 24 | 78 |
| 3 | Bromo | n-Butylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 90 | 16 | 82 |
| 4 | Iodo | Indole | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 65 |
| 5 | Bromo | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS | THF | 65 | 12 | 89 |
Table 3: Sonogashira Coupling of 3-Iodo-1H-indazoles with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | DMF | 60 | 6 | 95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | 10 | i-Pr₂NEt | THF | 50 | 12 | 88 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | DMF | 60 | 8 | 92 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | 10 | i-Pr₂NEt | THF | 50 | 16 | 75 |
| 5 | 4-Ethynylanisole | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | DMF | 60 | 6 | 90 |
Note: The N-H of the indazole may require protection (e.g., with a Boc or SEM group) for optimal yields in some cases, particularly for Sonogashira and Heck couplings.
Experimental Protocols
The following are detailed, generalized protocols for the palladium-catalyzed cross-coupling of this compound. These should be considered as starting points and may require optimization for specific substrates and coupling partners.
General Experimental Workflow
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="Reaction Setup:\n- this compound\n- Coupling Partner\n- Catalyst & Ligand\n- Base & Solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; Degas [label="Degas Reaction Mixture\n(e.g., Ar bubbling)", fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Heat and Stir\n(Monitor by TLC/LC-MS)", fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="Aqueous Workup\n& Extraction", fillcolor="#FFFFFF", fontcolor="#202124"]; Purify [label="Purification\n(Column Chromatography)", fillcolor="#FFFFFF", fontcolor="#202124"]; Characterize [label="Characterization\n(NMR, MS, etc.)", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Setup [arrowhead=vee, color="#4285F4"]; Setup -> Degas [arrowhead=vee, color="#4285F4"]; Degas -> Reaction [arrowhead=vee, color="#4285F4"]; Reaction -> Workup [arrowhead=vee, color="#4285F4"]; Workup -> Purify [arrowhead=vee, color="#4285F4"]; Purify -> Characterize [arrowhead=vee, color="#4285F4"]; Characterize -> End [arrowhead=vee, color="#4285F4"]; } . Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize 3-aryl-1H-indazol-5-amines.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 4:1 Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Add the solvent system to the vessel.
-
Degas the reaction mixture by bubbling with an inert gas for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 5 mol%).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazol-5-amine.
Protocol 2: Buchwald-Hartwig Amination
Objective: To synthesize 3-(amino)-1H-indazol-5-amines.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the palladium precatalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent, followed by the amine (1.2 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 3-(amino)-1H-indazol-5-amine.
Protocol 3: Sonogashira Coupling
Objective: To synthesize 3-alkynyl-1H-indazol-5-amines.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equivalents)
-
Solvent (e.g., DMF or THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., 2 mol%), and copper(I) iodide (e.g., 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent and the base, followed by the terminal alkyne (1.2 equiv.).
-
Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-alkynyl-1H-indazol-5-amine.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound are powerful and versatile methods for the synthesis of a wide array of derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide access to 3-aryl, 3-amino, and 3-alkynyl substituted indazoles, respectively. These compounds are of high value in drug discovery, particularly in the development of kinase inhibitors targeting pathways such as the PI3K/Akt/mTOR cascade. The protocols and data presented herein serve as a valuable resource for researchers in the design and execution of synthetic strategies toward novel therapeutic agents.
Application Notes: Protecting Group Strategies for 3-Iodo-1H-indazol-5-amine in Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Iodo-1H-indazol-5-amine is a critical building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active molecules. Its structure features two key nucleophilic sites: the 5-amino group and the indazole N1-H. During multi-step syntheses, particularly those involving cross-coupling reactions at the C3-iodo position or other electrophilic reagents, it is often necessary to temporarily mask these reactive sites to prevent undesired side reactions and ensure regioselectivity.[1][2] This document outlines effective protecting group strategies, providing detailed protocols and guidance for the selective protection and deprotection of this compound.
The primary challenge lies in the potential for reactions at either nitrogen atom. Therefore, the choice of protecting groups is dictated by their stability to subsequent reaction conditions and the ability to be removed selectively without affecting the rest of the molecule.[3][4] Orthogonal protecting group strategies, where each group can be removed under distinct conditions, are particularly valuable for this substrate.[3][5][6]
Logical Workflow for Selecting a Protecting Group Strategy
The selection of an appropriate protecting group strategy is crucial for the success of a synthetic route. The following workflow provides a decision-making framework for researchers.
Caption: A decision-making workflow for selecting an appropriate protecting group strategy.
Protecting Group Selection and Data Summary
The choice of protecting group depends on the overall synthetic plan. Below is a summary of common protecting groups for the 5-amino and indazole N-H functionalities, along with their typical installation and removal conditions.
Table 1: Protecting Groups for the 5-Amino Group
| Protecting Group | Reagent | Typical Conditions (Protection) | Deprotection Conditions | Stability |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., TEA, DIPEA), Solvent (e.g., DCM, THF), RT | Strong Acid (e.g., TFA in DCM; HCl in Dioxane)[4][6][7] | Stable to base, hydrogenation. Labile to strong acid.[4] |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, TEA), Solvent (e.g., Dioxane/H₂O) | Catalytic Hydrogenation (H₂, Pd/C)[6][7] | Stable to acid and base. Labile to hydrogenolysis. |
| Ac (Acetyl) | Acetic anhydride or Acetyl chloride | Base (e.g., Pyridine, TEA), Solvent (e.g., DCM), RT | Acid or Base Hydrolysis (e.g., HCl/MeOH; LiOH/H₂O) | Robust, stable to a wide range of conditions. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O), RT | Base (e.g., 20% Piperidine in DMF)[4][6] | Stable to acid and hydrogenation. Labile to base. |
Table 2: Protecting Groups for the Indazole N-H Group
| Protecting Group | Reagent | Typical Conditions (Protection) | Deprotection Conditions | Stability |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF), 0 °C to RT | Fluoride source (e.g., TBAF in THF) or Acid (e.g., HCl) | Stable to a wide range of non-acidic/non-fluoride conditions. |
| THP (Tetrahydropyranyl) | Dihydropyran (DHP) | Acid catalyst (e.g., PTSA), Solvent (e.g., DCM), RT | Aqueous Acid (e.g., dilute HCl, Acetic Acid) | Stable to base, hydrogenation, organometallics. Labile to acid. |
| PMB (p-Methoxybenzyl) | PMB-Cl | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF), RT | Oxidative cleavage (DDQ, CAN) or Strong Acid (TFA) | Stable to base, mild acid, and reducing agents. |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O | Base (e.g., DMAP, TEA), Solvent (e.g., DCM, ACN) | Strong Acid (e.g., TFA in DCM)[8] | Same as for amino groups; offers non-orthogonal protection. |
Orthogonal Protection Strategy
An orthogonal strategy allows for the removal of one protecting group without affecting the other, which is ideal for this bifunctional molecule. A highly effective combination is the use of Boc for the 5-amino group and SEM for the indazole N-H.
-
The Boc group is stable to the basic conditions used for SEM protection and is also stable to the fluoride-mediated deprotection of the SEM group. It is selectively removed with acid.[6]
-
The SEM group is stable to the acidic conditions required for Boc deprotection and is selectively removed with a fluoride source like TBAF.
Caption: Reaction scheme for the orthogonal protection of this compound.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization based on specific downstream applications.
Protocol 1: Boc Protection of the 5-Amino Group
-
Objective: To selectively protect the 5-amino group of this compound.
-
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve this compound in DCM (or THF) to a concentration of approximately 0.1 M.
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield tert-butyl (3-iodo-1H-indazol-5-yl)carbamate.
-
Protocol 2: SEM Protection of the Indazole N1-H on a Boc-Protected Substrate
-
Objective: To protect the indazole N-H of Boc-protected this compound.
-
Materials:
-
tert-butyl (3-iodo-1H-indazol-5-yl)carbamate (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Suspend NaH in anhydrous DMF in a flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C.
-
Slowly add a solution of tert-butyl (3-iodo-1H-indazol-5-yl)carbamate in anhydrous DMF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEM-Cl dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring completion by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate. Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the fully protected substrate. Note: Protection may yield a mixture of N1 and N2 isomers, which may require careful separation.
-
Protocol 3: Selective Deprotection
The orthogonal nature of the Boc and SEM groups allows for their selective removal.
Caption: Selective deprotection pathways for the orthogonally protected intermediate.
A. Selective Removal of the Boc Group (Amine Deprotection)
-
Dissolve the fully protected indazole in DCM (approx. 0.1 M).
-
Add trifluoroacetic acid (TFA) (5-10 equivalents, or as a 20-50% solution in DCM).[7]
-
Stir at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ to neutralize excess acid.
-
Isolate and purify the product as necessary.
B. Selective Removal of the SEM Group (Indazole Deprotection)
-
Dissolve the fully protected indazole in anhydrous THF (approx. 0.1 M).
-
Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5-2.0 eq).
-
Stir at room temperature for 2-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Conclusion
The successful synthesis of complex molecules derived from this compound relies heavily on a well-designed protecting group strategy. The use of orthogonal protecting groups, such as Boc for the 5-amino function and SEM for the indazole N-H, provides a flexible and robust approach. This strategy allows for selective functionalization at different stages of the synthesis by enabling predictable, high-yielding deprotection of either nitrogen atom independently. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of drug discovery and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Iodo-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the proposed large-scale synthesis of 3-Iodo-1H-indazol-5-amine, a key intermediate in the development of various therapeutic agents. The synthesis is a multi-step process designed for scalability and efficiency.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a four-step process commencing with the commercially available 2-fluoro-5-nitrobenzonitrile. The pathway involves cyclization to form the indazole core, followed by reduction of the nitro group and subsequent iodination.
Caption: Proposed synthetic route for this compound.
Experimental Protocols
The following sections detail the experimental procedures for each step of the synthesis.
Step 1: Synthesis of 5-Nitro-1H-indazol-3-amine
This step involves the cyclization of 2-fluoro-5-nitrobenzonitrile with hydrazine hydrate to form the indazole ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 2-Fluoro-5-nitrobenzonitrile | 166.11 | 10.0 | 60.2 |
| Hydrazine hydrate (80%) | 50.06 | 7.5 | 120 |
| Ethanol | 46.07 | 100 L | - |
Procedure:
-
A 200 L reactor is charged with 2-fluoro-5-nitrobenzonitrile (10.0 kg, 60.2 mol) and ethanol (100 L).
-
The mixture is stirred at room temperature to ensure complete dissolution.
-
Hydrazine hydrate (80%, 7.5 kg, 120 mol) is added dropwise to the solution over a period of 1-2 hours, maintaining the internal temperature below 40°C.
-
After the addition is complete, the reaction mixture is heated to reflux (approximately 78°C) and maintained for 4-6 hours.
-
The reaction progress is monitored by TLC or HPLC.
-
Upon completion, the mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The solid is washed with cold ethanol (2 x 10 L) and dried under vacuum at 60°C to yield 5-nitro-1H-indazol-3-amine.
Expected Yield: 85-95% Purity: >98% (by HPLC)
Step 2: Synthesis of 1H-Indazole-3,5-diamine
The nitro group of 5-nitro-1H-indazol-3-amine is reduced to an amino group using a suitable reducing agent.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 5-Nitro-1H-indazol-3-amine | 178.14 | 9.0 | 50.5 |
| Tin(II) chloride dihydrate | 225.63 | 57.0 | 252.6 |
| Concentrated HCl (37%) | 36.46 | 50 L | - |
| Sodium hydroxide (50% aq.) | 40.00 | As needed | - |
| Ethyl acetate | 88.11 | 100 L | - |
Procedure:
-
To a 200 L reactor, add 5-nitro-1H-indazol-3-amine (9.0 kg, 50.5 mol) and concentrated HCl (50 L).
-
The mixture is stirred and cooled to 0-5°C in an ice bath.
-
A solution of tin(II) chloride dihydrate (57.0 kg, 252.6 mol) in concentrated HCl (50 L) is added portion-wise, keeping the temperature below 10°C.
-
After the addition, the reaction mixture is stirred at room temperature for 12-16 hours.
-
The reaction is monitored by HPLC.
-
Upon completion, the mixture is cooled to 0-5°C and the pH is adjusted to 8-9 by the slow addition of 50% aqueous sodium hydroxide.
-
The resulting precipitate is filtered, and the aqueous layer is extracted with ethyl acetate (3 x 30 L).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1H-indazole-3,5-diamine.
Expected Yield: 70-85% Purity: >97% (by HPLC)
Step 3: Synthesis of this compound
The final step is the selective iodination of the 3-position of 1H-indazole-3,5-diamine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 1H-Indazole-3,5-diamine | 148.16 | 6.0 | 40.5 |
| Iodine | 253.81 | 11.3 | 44.5 |
| Potassium iodide | 166.00 | 18.2 | 110 |
| Sodium bicarbonate | 84.01 | 8.5 | 101 |
| Dichloromethane (DCM) | 84.93 | 120 L | - |
| Water | 18.02 | 60 L | - |
Procedure:
-
A 200 L reactor is charged with 1H-indazole-3,5-diamine (6.0 kg, 40.5 mol), sodium bicarbonate (8.5 kg, 101 mol), DCM (120 L), and water (60 L).
-
The mixture is stirred vigorously at room temperature.
-
A solution of iodine (11.3 kg, 44.5 mol) and potassium iodide (18.2 kg, 110 mol) in water (30 L) is added dropwise over 2-3 hours.
-
The reaction is stirred at room temperature for 24 hours.
-
The reaction progress is monitored by HPLC.
-
Once the reaction is complete, the organic layer is separated.
-
The aqueous layer is extracted with DCM (2 x 30 L).
-
The combined organic layers are washed with 10% aqueous sodium thiosulfate solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.
Expected Yield: 60-75% Purity: >99% (by HPLC)
Process Workflow
The overall workflow for the synthesis is depicted below.
Caption: Overall experimental workflow for the synthesis.
Quantitative Data Summary
| Step | Starting Material | Product | Scale (kg) | Molar Ratio (SM:Reagent) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 2-Fluoro-5-nitrobenzonitrile | 5-Nitro-1H-indazol-3-amine | 10.0 | 1:2 | Ethanol | 78 | 4-6 | 85-95 | >98 |
| 2 | 5-Nitro-1H-indazol-3-amine | 1H-Indazole-3,5-diamine | 9.0 | 1:5 | Conc. HCl | RT | 12-16 | 70-85 | >97 |
| 3 | 1H-Indazole-3,5-diamine | This compound | 6.0 | 1:1.1 | DCM/Water | RT | 24 | 60-75 | >99 |
Disclaimer: The provided protocol is a proposed route based on established chemical principles and literature precedents for similar transformations. It has not been experimentally validated on a large scale. Appropriate process safety analysis and optimization studies are required before implementation in a manufacturing setting. Reaction conditions, yields, and purification methods may need to be adjusted for optimal performance.
Application Notes and Protocols: Purification of 3-Iodo-1H-indazol-5-amine by Column Chromatography
Introduction
3-Iodo-1H-indazol-5-amine is a crucial building block in medicinal chemistry and drug development, frequently utilized in the synthesis of various therapeutic agents. Its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final compounds. This document provides a detailed protocol for the purification of this compound using column chromatography, a fundamental technique for the separation and purification of individual components from a mixture. The protocol addresses common challenges associated with purifying polar aromatic amines, such as peak tailing and poor separation.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 599183-36-5[1] |
| Molecular Formula | C₇H₆IN₃[1] |
| Molecular Weight | 259.05 g/mol [1] |
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Silica gel (40-63 µm particle size)
-
Technical grade solvents for chromatography (e.g., n-hexane, ethyl acetate, dichloromethane, methanol)
-
Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH)
-
Glass chromatography column
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm and 365 nm)
-
Collection tubes or flasks
-
Rotary evaporator
Thin-Layer Chromatography (TLC) for Solvent System Selection
A crucial preliminary step is to determine an appropriate solvent system using TLC, which will provide an optimal separation of the desired compound from impurities.[2] The ideal mobile phase should afford a retention factor (Rf) of 0.2-0.4 for the target compound.[2]
Protocol:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a pre-screened solvent system. Start with a mixture of a non-polar and a polar solvent (e.g., hexane and ethyl acetate in a 1:1 ratio).
-
To address the basic nature of the amine, which can cause streaking on the acidic silica gel, add a small percentage (0.5-2%) of a competing base like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the mobile phase.[2]
-
Visualize the separated spots under a UV lamp.
-
Adjust the solvent polarity by varying the ratio of the solvents to achieve the target Rf value for this compound. For highly polar compounds, a more polar solvent system like dichloromethane/methanol may be necessary.[3]
Table 1: Example TLC Solvent Systems for Polar Aromatic Amines
| Solvent System | Modifier | Observations |
| Hexane:Ethyl Acetate (1:1) | None | Potential for significant tailing of the amine spot. |
| Hexane:Ethyl Acetate (1:1) | 1% Triethylamine | Reduced tailing and more compact spots are expected. |
| Dichloromethane:Methanol (95:5) | None | Better elution of polar compounds, but tailing may persist. |
| Dichloromethane:Methanol (95:5) | 1% Ammonium Hydroxide | Often effective for basic compounds, improving peak shape. |
Column Chromatography Protocol
1. Column Packing:
-
Dry Packing: Fill the column with dry silica gel, then gently tap the column to ensure even packing. Run the initial mobile phase through the column until the silica is fully wetted and no air bubbles are visible.
-
Slurry Packing (Recommended): Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to settle, draining excess solvent until the solvent level is just above the silica bed. This method generally results in a more uniform packing.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (or a slightly more polar solvent if solubility is an issue). Carefully apply the solution to the top of the silica bed using a pipette.
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a suitable solvent. Add a small amount of silica gel to this solution and evaporate the solvent to dryness on a rotary evaporator. The resulting dry, free-flowing powder is then carefully added to the top of the packed column.
3. Elution:
-
Begin elution with the solvent system determined by TLC.
-
A gradient elution, where the polarity of the mobile phase is gradually increased over time, can be employed to improve the separation of complex mixtures.[4]
-
Collect fractions in separate tubes.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure this compound.
4. Product Recovery:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Workflow and Troubleshooting
The following diagrams illustrate the experimental workflow for the purification and a guide for troubleshooting common issues encountered during the process.
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for common column chromatography issues.
Alternative Stationary Phases
If purification on silica gel proves challenging, alternative stationary phases can be considered.
Table 2: Alternative Stationary Phases for Purifying Basic Compounds
| Stationary Phase | Advantages | Considerations |
| Alumina (Neutral or Basic) | Can be less acidic than silica, reducing tailing of basic compounds.[4] | Activity can vary; requires careful selection of the grade. |
| Amine-functionalized Silica | Specifically designed to minimize interactions with basic compounds, often providing excellent peak shape without mobile phase modifiers.[5] | Can be more expensive than standard silica gel. |
| Reversed-Phase Silica (C18) | Suitable for polar compounds. Separation is based on hydrophobicity. | Requires a polar mobile phase (e.g., water/acetonitrile or water/methanol). |
Conclusion
The successful purification of this compound by column chromatography relies on a systematic approach, beginning with careful solvent system selection via TLC. The inherent basicity of the amine functionality necessitates consideration of mobile phase modifiers or alternative stationary phases to achieve optimal separation and purity. The protocols and troubleshooting guide provided herein offer a comprehensive framework for researchers to effectively purify this important synthetic intermediate.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-Iodo-1H-indazol-5-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki coupling yield with 3-Iodo-1H-indazol-5-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the Suzuki coupling reaction with this compound.
Issue 1: Low or No Conversion of Starting Material
-
Question: My Suzuki-Miyaura coupling reaction with this compound is showing low or no conversion. What are the potential causes and solutions?
-
Answer: Low or no conversion can stem from several factors related to the catalyst, base, or reaction conditions. Since this compound is an electron-rich halide, the oxidative addition step might be challenging.[1] Here is a systematic guide to troubleshooting this issue:
-
Catalyst Inactivity: The palladium catalyst is central to the reaction.
-
Solution 1: Catalyst Choice: While Pd(PPh₃)₄ is a common choice, for electron-rich substrates, catalysts with more electron-rich and bulky ligands like PdCl₂(dppf) or the use of ligands such as XPhos or SPhos can be more effective.[2][3]
-
Solution 2: Catalyst Quality: Ensure the catalyst is not degraded. Use a freshly opened catalyst and store it under an inert atmosphere. A color change in the reaction mixture to black may indicate the formation of palladium black, a less active form of the catalyst.[2]
-
-
Insufficiently Strong or Insoluble Base: The base is crucial for the transmetalation step.
-
Solution 1: Base Screening: If you are using common bases like Na₂CO₃ or K₂CO₃, consider switching to a stronger or more soluble base such as Cs₂CO₃ or K₃PO₄, which are often more effective.[2]
-
Solution 2: Aqueous Conditions: The presence of water can be critical for the activity of some bases. Ensure your solvent system includes a small amount of water (e.g., a dioxane/water mixture).[2]
-
-
Inappropriate Solvent: The solvent affects the solubility of all reaction components and the reaction kinetics.
-
Solution: Solvent Screening: Common solvents for Suzuki couplings include 1,4-dioxane, DMF, and toluene. If solubility is an issue, consider screening different solvents.[2]
-
-
Low Reaction Temperature: The reaction may require more thermal energy to proceed efficiently.
-
Solution: Increase Temperature: If the reaction is run at a lower temperature (e.g., 80 °C), consider increasing it to 100-120 °C. Microwave irradiation can also be a powerful tool to accelerate the reaction.[2]
-
-
Issue 2: Significant Formation of Side Products
-
Question: I am observing significant amounts of side products, such as homocoupling of the boronic acid or dehalogenation of the this compound. How can these be minimized?
-
Answer: The formation of byproducts indicates that undesired reaction pathways are competing with the desired cross-coupling.
-
Homocoupling of Boronic Acid: This is a common side reaction, often promoted by the presence of oxygen.
-
Solution 1: Thorough Degassing: Ensure the reaction mixture is thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent.[2]
-
Solution 2: Stoichiometry Control: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to favor the cross-coupling reaction over homocoupling.[2]
-
-
Dehalogenation (Hydrodehalogenation): This results in the formation of 1H-indazol-5-amine.
-
Solution 1: Catalyst and Ligand Choice: Switching to a more sterically hindered ligand can sometimes suppress hydrodehalogenation.[4]
-
Solution 2: Base Selection: A weaker base or a different type of base (e.g., an inorganic base instead of an organic amine) may reduce the rate of this side reaction.[4]
-
Solution 3: Solvent Choice: The solvent can sometimes act as a hydride source. Ensure the use of high-purity, anhydrous solvents if this is a persistent issue.[4]
-
-
Protodeboronation of Boronic Acid: This is the loss of the boronic acid group, which is exacerbated by excess water, high temperatures, and prolonged reaction times.
-
Solution: Use anhydrous solvents where possible, or minimize the amount of water. Lowering the reaction temperature and monitoring the reaction to stop it once the starting material is consumed can also help.[5]
-
-
Frequently Asked Questions (FAQs)
-
Question 1: Is N-protection of the indazole required for the Suzuki coupling reaction?
-
Answer: While some Suzuki reactions have been successful with unprotected 3-iodoindazoles, N-protection is generally recommended to prevent potential side reactions and catalyst inhibition, especially given the presence of the free amine at the 5-position.[4][6] The unprotected N-H of the indazole can interfere with the catalytic cycle.
-
-
Question 2: How does the amine group at the 5-position affect the reaction?
-
Answer: The amine group is electron-donating, which increases the electron density of the indazole ring. This can make the oxidative addition of the palladium catalyst to the C-I bond more difficult, which is often the rate-limiting step.[3]
-
-
Question 3: What is a good starting point for catalyst selection for this substrate?
-
Answer: A good starting point for the Suzuki-Miyaura coupling of iodoindazoles is a palladium catalyst with a bulky, electron-rich phosphine ligand.[3] Catalyst systems like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) with a ligand such as XPhos or SPhos are often effective.[3] For heteroaryl halides, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) has also been shown to be a suitable catalyst.[3]
-
-
Question 4: Can microwave irradiation improve the yield and reaction time?
Data Presentation
The following tables summarize representative reaction conditions for the Suzuki coupling of 3-iodo-1H-indazole derivatives with various organoboron reagents. These should serve as a starting point for optimization with this compound.
Table 1: Effect of Catalyst and Ligand on Suzuki Coupling Yield
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 120 | 75 | [7] |
| 2 | 3-Iodo-1H-indazole | Phenylboronic acid | PdCl₂(dppf) (2) | - | K₃PO₄ | Dioxane/H₂O | 100 | 95 | [6] |
| 3 | 3-Iodo-1H-indazole | 5-Indole boronic acid | Pd source (2) | P1 (1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 95 | [6] |
Table 2: Effect of Base and Solvent on Suzuki Coupling Yield
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DME/H₂O | 80 | - | [8] |
| 2 | 3-Iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 120 | 75 | [7] |
| 3 | 3-Iodo-1H-indazole | Phenylboronic acid | PdCl₂(dppf) (2) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 95 | [6] |
| 4 | 3-Iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | DMF | 100 | - | [2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a general protocol and may require optimization for specific substrates and desired outcomes.
-
Reagent Preparation:
-
To a reaction vessel, add the this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (2-3 equiv., e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃).[5]
-
-
Solvent Addition and Degassing:
-
Catalyst Addition:
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%).[5]
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[5]
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazol-5-amine.[5]
-
Visualizations
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Caption: Troubleshooting flowchart for low yield in Suzuki coupling.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Buchwald-Hartwig Amination of 3-Iodo-1H-indazol-5-amine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the Buchwald-Hartwig amination of 3-Iodo-1H-indazol-5-amine. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Buchwald-Hartwig amination of this compound?
A1: The primary side reactions include hydrodehalogenation of the starting material, homocoupling of the amine or aryl halide, and potential diarylation. Given the structure of this compound, competitive N-arylation at the indazole N1 or N2 position, in addition to the desired amination at the 5-amino group, can also occur. Another potential side reaction is β-hydride elimination, which can lead to the formation of an imine and the hydrodehalogenated arene.[1]
Q2: My reaction is showing low yield of the desired product. What are the likely causes?
A2: Low yields in Buchwald-Hartwig aminations can stem from several factors.[2][3] Key areas to investigate include:
-
Catalyst activity: The palladium catalyst, particularly the Pd(0) species, is sensitive to air and moisture.[4] Incomplete reduction of a Pd(II) precatalyst or deactivation of the active catalyst can significantly lower the yield.
-
Ligand choice: The selection of the phosphine ligand is critical and substrate-dependent.[4][5] For heteroaromatic amines, sterically hindered biarylphosphine ligands are often effective.[4]
-
Base selection: The strength and solubility of the base are crucial.[4][6] An inappropriate base can lead to incomplete deprotonation of the amine or catalyst inhibition.
-
Solvent quality: The solvent must be anhydrous and degassed to prevent catalyst deactivation.[7] Common solvents like toluene and dioxane must be of high purity.[8][9]
-
Reaction temperature: The temperature needs to be optimized. While higher temperatures can increase reaction rates, they can also promote side reactions and catalyst decomposition.[4]
Q3: I am observing the formation of a significant amount of 1H-indazol-5-amine (hydrodehalogenation product). How can I minimize this?
A3: Hydrodehalogenation is a common side reaction where the aryl halide is reduced.[1] To minimize this:
-
Optimize ligand and catalyst: Certain ligands can suppress this side reaction. Screening different bulky electron-rich phosphine ligands may be beneficial.
-
Control reaction time and temperature: Prolonged reaction times or excessively high temperatures can favor hydrodehalogenation. Monitor the reaction progress and stop it once the starting material is consumed.
-
Ensure inert atmosphere: The presence of oxygen can contribute to catalyst decomposition pathways that may lead to hydrodehalogenation.
Q4: Can diarylation occur at the 5-amino group of this compound?
A4: Yes, diarylation is a potential side reaction, especially if the stoichiometry of the reactants is not carefully controlled. Using a slight excess of the amine coupling partner relative to the this compound can help to minimize the formation of the diarylated product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Buchwald-Hartwig amination of this compound.
| Issue | Potential Cause | Recommended Action |
| No Reaction or Low Conversion | Inactive catalyst | Use a fresh batch of palladium precatalyst and ligand. Ensure proper activation of the precatalyst if required.[4] |
| Poor solvent quality | Use anhydrous, degassed solvent.[7] Avoid chlorinated solvents, acetonitrile, and pyridine.[4] | |
| Inappropriate base | Screen different bases such as NaOtBu, Cs2CO3, or K3PO4.[4] Ensure the base is sufficiently strong and soluble in the reaction medium.[6] | |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.[4] | |
| Significant Hydrodehalogenation | Catalyst decomposition | Optimize the catalyst and ligand system. Ensure a strictly inert atmosphere (argon or nitrogen). |
| High temperature or long reaction time | Monitor the reaction by TLC or LC-MS and quench it upon completion. | |
| Formation of Multiple Products (Potential Isomers) | Competitive N-arylation on the indazole ring | Consider protecting the indazole nitrogen (e.g., with a BOC or SEM group) before the amination reaction.[10] |
| Diarylation of the 5-amino group | Adjust the stoichiometry of the reactants. Use a slight excess of the amine partner. | |
| Poor Reproducibility | Sensitivity to air and moisture | Use Schlenk techniques or a glovebox to set up the reaction.[4] |
| Inconsistent reagent quality | Use high-purity reagents from a reliable source. |
Summary of Potential Side Reactions and Byproducts
| Side Reaction | Byproduct Structure | Typical Conditions Favoring Formation | Mitigation Strategy |
| Hydrodehalogenation | 1H-Indazol-5-amine | High temperature, prolonged reaction time, catalyst decomposition | Optimize reaction time and temperature, use appropriate ligand, ensure inert atmosphere |
| Homocoupling (Aryl) | 3,3'-Bi(1H-indazol-5-amine) | High catalyst loading, presence of oxygen | Use optimal catalyst loading, rigorous exclusion of air |
| Homocoupling (Amine) | Varies depending on amine partner | Not typically a major issue with aryl halides | - |
| Diarylation | N-Aryl-(this compound) | Excess of aryl halide | Use a slight excess of the amine coupling partner |
| Competitive N-Arylation | N1- or N2-arylated indazole | Unprotected indazole nitrogen | Protect the indazole nitrogen prior to coupling[10] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This is a general starting protocol that may require optimization for specific amine coupling partners.
Materials:
-
This compound
-
Amine coupling partner (1.1 equivalents)
-
Palladium precatalyst (e.g., Pd2(dba)3, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)[10]
-
Base (e.g., Cs2CO3, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the amine coupling partner, and the base.
-
In a separate vial, dissolve the palladium precatalyst and the phosphine ligand in a small amount of the reaction solvent.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.
-
Add the solvent to the Schlenk tube, followed by the catalyst/ligand solution via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing the Buchwald-Hartwig Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Troubleshooting Workflow
This workflow provides a logical sequence for troubleshooting common issues.
Caption: A logical workflow for troubleshooting the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. bristol.ac.uk [bristol.ac.uk]
- 3. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. reddit.com [reddit.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
preventing homocoupling in 3-Iodo-1H-indazol-5-amine reactions
Welcome to the technical support center for reactions involving 3-Iodo-1H-indazol-5-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing undesired homocoupling side reactions.
General Troubleshooting and FAQs
This section addresses overarching issues and questions applicable to various cross-coupling reactions with this compound.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this compound reactions, and why is it a problem?
A1: Homocoupling is a common side reaction where two molecules of the same starting material react with each other. In this context, it can refer to two types of undesired reactions:
-
Aryl Iodide Homocoupling: Two molecules of this compound couple to form a symmetrical bi-indazole.
-
Coupling Partner Homocoupling: In reactions like Suzuki or Sonogashira, two molecules of the boronic acid or terminal alkyne, respectively, couple together.[1]
This side reaction is problematic because it consumes starting materials, reduces the yield of the desired cross-coupled product, and introduces impurities that can be difficult to separate due to their structural similarity to the target molecule.[1]
Q2: What are the primary causes of homocoupling?
A2: The main causes depend on the reaction type, but common factors include:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture is a major contributor, especially for the homocoupling of boronic acids in Suzuki reactions (forming biaryls) and terminal alkynes in Sonogashira reactions (Glaser coupling).[1][2][3][4] Oxygen can promote the oxidation of the active Pd(0) catalyst to Pd(II), which can facilitate homocoupling.[1]
-
Palladium(II) Precatalysts: Pd(II) salts used as catalyst precursors can directly react with organometallic reagents (like boronic acids) to cause homocoupling at the start of the reaction before the active Pd(0) species is fully formed.[1]
-
Copper Co-catalyst: In traditional Sonogashira reactions, the copper(I) co-catalyst can promote the oxidative homocoupling of terminal alkynes, a reaction known as Glaser coupling.[3]
-
Reaction Conditions: High temperatures, prolonged reaction times, and suboptimal choices of base or ligand can also favor homocoupling pathways.[5]
General Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and mitigating homocoupling issues.
Caption: A logical workflow for troubleshooting homocoupling side reactions.
Suzuki-Miyaura Coupling Guide
Q: I am observing significant formation of a biaryl byproduct from my boronic acid in a Suzuki reaction with this compound. How can I prevent this?
A: The homocoupling of boronic acids is a well-known side reaction in Suzuki-Miyaura coupling.[1] To minimize this, consider the following strategies:
-
Rigorous Exclusion of Oxygen: Oxygen is a primary culprit in boronic acid homocoupling.[6] Ensure your reaction setup is thoroughly deoxygenated.
-
Inert Gas Sparging: Bubble argon or nitrogen through your solvent(s) for 15-30 minutes before use. A subsurface sparge is most effective.[1]
-
Freeze-Pump-Thaw: For ultimate oxygen removal, perform at least three freeze-pump-thaw cycles on your solvent.[1]
-
Reaction Atmosphere: Assemble your reaction under a positive pressure of an inert gas (e.g., in a glovebox or using a Schlenk line).[1]
-
-
Catalyst and Ligand Selection:
-
Use a Pd(0) Source: Pre-formed Pd(0) catalysts (e.g., Pd(PPh₃)₄) can be preferable to Pd(II) sources (e.g., Pd(OAc)₂), which can initiate homocoupling.[1]
-
Employ Bulky, Electron-Rich Ligands: Ligands like SPhos or XPhos can accelerate the desired reductive elimination step in the catalytic cycle, outcompeting the homocoupling pathway.[2][7]
-
-
Process Modifications:
-
Pre-heat the Mixture: Heating the mixture of the aryl halide, base, and solvent before adding the boronic acid and catalyst can sometimes help.[6]
-
Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help minimize the concentration of Pd(II) species that promote homocoupling.[8]
-
Table 1: Effect of Reaction Parameters on Suzuki Coupling Homocoupling
(Data adapted from analogous reactions; optimization is required for this compound)
| Parameter | Condition to Minimize Homocoupling | Rationale |
| Atmosphere | Rigorously inert (Argon/Nitrogen) | Prevents oxygen-mediated oxidation of Pd(0) to Pd(II), which promotes homocoupling.[1][4] |
| Catalyst | Pd(0) precatalyst (e.g., Pd(PPh₃)₄) | Avoids direct reaction of Pd(II) with boronic acid at the reaction's outset.[1] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos) | Accelerates the desired cross-coupling pathway over homocoupling.[2] |
| Solvent | Degassed prior to use | Removes dissolved oxygen.[1] |
| Base | Strong, non-coordinating inorganic base (e.g., K₃PO₄, Cs₂CO₃) | Efficiently facilitates transmetalation without promoting side reactions.[9] |
Protocol 1: Suzuki Coupling with Minimized Homocoupling
This protocol is a general guideline and may require optimization.
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a bulky phosphine ligand (e.g., SPhos, 4-10 mol%), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with high-purity argon or nitrogen (repeat 3 times).
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane/water or toluene/water) via syringe.[5]
-
Final Degassing: Sparge the reaction mixture with argon for another 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol% or a pre-formed catalyst).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[5]
-
Work-up: After completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Sonogashira Coupling Guide
Q: My Sonogashira reaction with this compound is producing a significant amount of a diyne byproduct. What is causing this and how can I stop it?
A: The formation of a diyne byproduct is due to the oxidative homocoupling of your terminal alkyne, a side reaction known as Glaser coupling.[3] This is a very common issue in Sonogashira reactions. The following strategies are highly effective at suppressing it.
-
Employ Copper-Free Conditions: The copper(I) co-catalyst is the primary promoter of Glaser coupling.[2] Modern protocols have been developed that eliminate the need for copper, which is the most direct way to prevent this side reaction.[2][10] These methods often rely on a suitable choice of ligand and base to facilitate the catalytic cycle.[2]
-
Strictly Anaerobic Conditions: If using a traditional copper-catalyzed system, the rigorous exclusion of oxygen is critical.[2][3] Oxygen is the oxidant in the Glaser coupling mechanism. Use degassed solvents and maintain a robust inert atmosphere throughout the reaction.[2]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling.[10]
-
Choice of Base and Ligand:
-
Base: Secondary amines like piperidine or diisopropylamine can sometimes be more effective than tertiary amines like triethylamine in suppressing homocoupling.[2]
-
Ligand: Electron-rich and sterically bulky phosphine ligands can promote the desired cross-coupling pathway, even in copper-free systems.[2]
-
Table 2: Strategies to Minimize Alkyne Homocoupling in Sonogashira Reactions
| Strategy | Implementation | Rationale |
| Copper-Free Protocol | Omit CuI from the reaction mixture. | Eliminates the primary catalyst for Glaser homocoupling.[2][10] |
| Inert Atmosphere | Use Schlenk techniques and degassed solvents. | Prevents oxygen-promoted oxidative homocoupling.[2][3] |
| Slow Alkyne Addition | Use a syringe pump to add the alkyne over several hours. | Keeps the alkyne concentration low, disfavoring the bimolecular side reaction.[10] |
| Amine Base Selection | Use secondary amines (e.g., piperidine) instead of tertiary amines. | Can influence the catalytic cycle to favor cross-coupling.[2] |
| Hydrogen Atmosphere | Use a diluted hydrogen/argon atmosphere. | Reduces residual oxygen and can diminish homocoupling to <2%.[3][11] |
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is adapted from general methods for copper-free Sonogashira reactions.[2][10]
-
Reagent Preparation: In a glovebox or under a strong flow of inert gas, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 equiv.) to a dry Schlenk tube.[10]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[10]
-
Reaction Setup: Stir the mixture at room temperature for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv.) via syringe. For best results, add it slowly over 1-2 hours using a syringe pump.[10]
-
Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.[10]
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.[10]
-
Purification: Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Guide
Q: I am attempting a Buchwald-Hartwig amination with this compound and observing the formation of a bi-indazole dimer. What is happening?
A: While less common than in Suzuki or Sonogashira reactions, homocoupling of the aryl iodide can occur in Buchwald-Hartwig aminations. This typically points to issues with the catalyst activation or stability. An unproductive side reaction can also compete with the desired C-N bond formation.[12]
-
Ligand Selection is Critical: The choice of ligand is paramount in Buchwald-Hartwig reactions. Sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands are often required. These ligands promote the crucial reductive elimination step to form the C-N bond and prevent catalyst decomposition pathways that can lead to homocoupling.[12]
-
Choice of Base: A strong, non-nucleophilic base is required, but its choice can be critical. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄). The optimal base depends on the specific amine and ligand used. Using an inappropriate base can lead to side reactions.
-
Ensure an Active Catalyst: The active catalyst is a monoligated Pd(0) species.[7] If the reduction of the Pd(II) precatalyst to Pd(0) is inefficient or if the Pd(0) species is unstable, side reactions can occur. Using a pre-formed Pd(0) catalyst or a well-defined precatalyst system can improve reliability.
Visualizing Competing Pathways
Caption: Competing desired cross-coupling and undesired homocoupling pathways.
Protocol 3: Buchwald-Hartwig Amination
This is a general protocol that requires optimization of the ligand, base, and temperature for this compound.[13]
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Add Reagents: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with argon (repeat 3 times).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or DME) and stir the reaction at the appropriate temperature (can range from room temperature to >100 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction, quench carefully with aqueous ammonium chloride, and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: N-Protection of 3-Iodo-1H-indazol-5-amine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the N-protection of 3-Iodo-1H-indazol-5-amine, a critical step in the synthesis of various pharmaceutical agents. The presence of two reactive nitrogen centers—the indazole ring nitrogens (N1 and N2) and the exocyclic 5-amino group—presents unique challenges in achieving selective protection.
Frequently Asked Questions (FAQs)
Q1: Why is N-protection of this compound necessary?
A1: The indazole ring system and the 5-amino group are both nucleophilic and can participate in undesired side reactions during subsequent synthetic steps, such as cross-coupling reactions at the 3-iodo position.[1] Protecting the nitrogen atoms prevents these side reactions and allows for selective functionalization of the molecule.[1]
Q2: Which nitrogen atom is preferentially protected on the indazole ring?
A2: The regioselectivity of indazole N-substitution (N1 vs. N2) is influenced by several factors, including the reaction conditions and the nature of the substituents on the indazole core.[2] Generally, N1-alkylation is favored under thermodynamic control, often using a strong base like sodium hydride (NaH) in an aprotic solvent like THF.[2] Bulky substituents at the C3 position can also sterically hinder N2-substitution, favoring N1-protection.[2] Conversely, N2-protection can sometimes be achieved under kinetic control or with specific directing groups.[2][3] For this compound, a mixture of N1 and N2 protected products is possible, and reaction conditions must be carefully optimized.
Q3: Can both the indazole nitrogen and the 5-amino group be protected simultaneously?
A3: Yes, di-protection is a common issue if the reaction conditions are not carefully controlled. Using an excess of the protecting group reagent and a strong base can lead to the protection of both the indazole nitrogen and the 5-amino group. Stepwise protection or the use of an orthogonal protecting group strategy is often employed to avoid this.
Q4: What are the most common protecting groups for this molecule?
A4: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for both the indazole nitrogen and the 5-amino group due to its stability in a range of reaction conditions and its relatively straightforward removal under acidic conditions.[4][5] Other common protecting groups include tetrahydropyranyl (THP) and (2-trimethylsilyl)ethoxymethyl (SEM), each with its own specific conditions for introduction and removal.[3][6]
Troubleshooting Guide
Issue 1: Low Yield of Protected Product
Question: I am getting a low yield of my desired N-protected this compound. What could be the cause?
Answer: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial. For Boc protection, using a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) with Boc-anhydride ((Boc)₂O) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature is a common starting point. If the reaction is sluggish, a stronger base like sodium hydride (NaH) in an anhydrous solvent may be required, especially for protecting the indazole nitrogen.
-
Side Reactions: The formation of byproducts, such as di-protected species or O-acylation of the Boc-anhydride by any residual water, can consume reagents and lower the yield of the desired product.
-
Difficult Purification: The protected product may be difficult to separate from starting material or byproducts. Optimizing the chromatographic separation method is important.
Issue 2: Formation of Multiple Products (Regioisomers and Di-protection)
Question: My reaction is producing a mixture of N1 and N2 isomers, as well as a di-protected product. How can I improve the selectivity?
Answer: Achieving high regioselectivity is a key challenge.
-
Controlling N1/N2 Selectivity:
-
To favor N1-protection , thermodynamic conditions are generally preferred. This often involves using a strong base like NaH in an aprotic solvent like THF or DMF.[2] The bulky iodo-group at the C3-position may also sterically favor N1 substitution.
-
To favor N2-protection , kinetic control might be necessary, which can sometimes be achieved at lower temperatures. Specific protecting groups like SEM have been reported to selectively protect the N2 position under certain conditions.[3]
-
-
Avoiding Di-protection:
-
Use a stoichiometric amount of the protecting group reagent (e.g., 1.0-1.2 equivalents of (Boc)₂O) to minimize protection of the less reactive amine. The 5-amino group is generally less nucleophilic than the deprotonated indazole nitrogen.
-
Consider a stepwise approach: first protect the more reactive site (likely the indazole nitrogen) under controlled conditions, purify the mono-protected product, and then, if necessary, protect the second nitrogen in a subsequent step.
-
Issue 3: Difficulty in Removing the Protecting Group
Question: I am struggling to deprotect my N-protected this compound without decomposing the molecule. What should I do?
Answer: The choice of deprotection conditions is critical to avoid unwanted side reactions.
-
Boc Group Removal:
-
The most common method is treatment with a strong acid like trifluoroacetic acid (TFA) in DCM, or hydrogen chloride (HCl) in dioxane or methanol.[7]
-
If the molecule is sensitive to strong acids, milder conditions can be explored. These include using weaker acids, or non-acidic methods like thermal deprotection.[7][8]
-
-
THP Group Removal:
-
The THP group is acid-labile and is typically removed with mild acids like p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent.[9]
-
-
SEM Group Removal:
Summary of N-Protection Strategies and Conditions
| Protecting Group | Reagents and Conditions for Protection | Reagents and Conditions for Deprotection | Key Considerations |
| Boc | (Boc)₂O, Base (e.g., TEA, DIPEA, NaH), Solvent (e.g., DCM, THF, DMF), Room Temperature | Strong Acid (e.g., TFA in DCM, HCl in dioxane/MeOH) | Can lead to di-protection if excess reagent is used. Generally stable to a wide range of non-acidic conditions.[4][5] |
| THP | 3,4-Dihydro-2H-pyran (DHP), Acid catalyst (e.g., p-TsOH, PPTS), Solvent (e.g., DCM), Room Temperature | Mild Acid (e.g., p-TsOH, PPTS) in alcohol (e.g., MeOH, EtOH) | Introduces a new chiral center, which can lead to diastereomers. Stable to basic and nucleophilic conditions.[6][9][11] |
| SEM | SEM-Cl, Base (e.g., NaH), Solvent (e.g., DMF, THF), 0 °C to Room Temperature | Acid (e.g., HCl) or Fluoride source (e.g., TBAF) | Can offer good regioselectivity for N2-protection under specific conditions. Stable to a broad range of reagents.[3][10] |
Experimental Protocols
General Protocol for N-Boc Protection of this compound (Mono-protection favored)
-
Dissolution: Dissolve this compound (1.0 eq) in an anhydrous solvent such as THF or DCM.
-
Addition of Base: Add a suitable base (e.g., triethylamine, 1.5 eq).
-
Addition of Protecting Group Reagent: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Protocol for N-Boc Deprotection
-
Dissolution: Dissolve the N-Boc protected this compound in DCM.
-
Acid Addition: Add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0 °C.[7]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Work-up: Remove the solvent and excess TFA under reduced pressure.
-
Neutralization: Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Purification: Dry the organic layer, concentrate, and purify the product as needed.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the N-protection of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrahydropyranyl Ethers [organic-chemistry.org]
Technical Support Center: Palladium Catalyst Removal from 3-Iodo-1H-indazol-5-amine Reaction Mixtures
Welcome to the technical support center for the purification of 3-Iodo-1H-indazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the effective removal of residual palladium catalysts from reaction mixtures.
Troubleshooting Guide
This section addresses common issues encountered during the removal of palladium catalysts from reaction mixtures containing this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High palladium content in the final product after initial purification. | Strong chelation of palladium by the nitrogen atoms of the indazole ring and the 5-amine group can make removal by standard methods like simple filtration or solvent extraction ineffective.[1] | Employ a Metal Scavenger: Use a solid-supported scavenger with a high affinity for palladium. Thiol-based (e.g., SiliaMetS® Thiol) or dimercaptotriazine (DMT)-based scavengers are often effective.[1] Optimize Scavenging Conditions: Experiment with the scavenger-to-product ratio, temperature, and treatment time.[1] Activated Carbon Treatment: Consider using activated carbon, potentially in combination with other scavengers. Note that product loss can occur due to non-specific adsorption.[1] |
| Product loss during the scavenging process. | Non-specific adsorption of this compound onto the scavenger, particularly with activated carbon.[1][2] | Screen Different Scavengers: Test various scavengers to find one with high selectivity for palladium and low affinity for your product.[2] Minimize Adsorbent Amount: Use the minimum effective amount of scavenger.[2][3] Adjust the Solvent: A solvent in which your product is highly soluble may reduce its adsorption.[2] Wash the Scavenger: After filtration, wash the scavenger with fresh solvent to recover adsorbed product.[3] |
| Inconsistent palladium removal from batch to batch. | Variation in the final oxidation state (e.g., Pd(0) or Pd(II)) or coordination environment of the palladium species.[2] | Standardize Reaction Work-up: Ensure a consistent work-up procedure before palladium removal to minimize variability in the palladium species.[2] Use a Broad-Spectrum Scavenger: Scavengers like DMT-based ones can be effective against a wider range of palladium species.[2] Consider a Pre-treatment Step: A mild oxidation or reduction step can convert palladium into a single, more easily removed species.[2] |
| Co-elution of palladium with the product during column chromatography. | Similar polarities of the desired product and the palladium complexes. | Optimize Solvent System: Experiment with different solvent polarities to improve separation. Alternative Stationary Phase: Consider using alumina instead of silica gel. Employ a Scavenger Column: Pass the crude product through a small column of a suitable palladium scavenger before the main chromatographic separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from a reaction mixture containing this compound?
A1: The most prevalent methods include:
-
Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol or dimercaptotriazine functionalities).[2]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® is effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[4]
-
Chromatography: Techniques like column chromatography can separate the desired compound from the palladium catalyst.[4]
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities in the mother liquor.
Q2: How do I choose the best palladium removal method for my specific experiment?
A2: The optimal method depends on several factors, including the nature of your final product (solubility, stability), the form of the palladium residue (homogeneous or heterogeneous, Pd(0) or Pd(II)), the solvent system used, and the required purity level of your final product.[2][5] The decision-making workflow below can guide your selection.
Q3: Can I use activated carbon for palladium removal? What are the potential drawbacks?
A3: Yes, activated carbon is a cost-effective option for palladium removal. However, it can exhibit a lack of selectivity, leading to non-specific adsorption of the desired product and consequently, a loss of yield.[1] The efficiency of palladium removal by activated carbon may also be lower compared to specialized metal scavengers.
Q4: What are metal scavengers and how do they work?
A4: Metal scavengers are materials, often based on silica or polymer supports, that are functionalized with ligands that have a high affinity for specific metals. For palladium, common functional groups include thiols and dimercaptotriazine (DMT).[1] These scavengers work by selectively binding to the palladium in the reaction mixture, allowing for its removal by simple filtration.
Q5: The nitrogen atoms in this compound seem to be interfering with palladium removal. Why does this happen?
A5: The Lewis basic nitrogen atoms in the indazole ring and the amine group of your molecule can act as ligands, forming stable complexes with the palladium catalyst.[1][6] This chelation can keep the palladium soluble and make it more difficult to remove by simple filtration or precipitation. This is why the use of high-affinity scavengers is often recommended for such compounds.
Data Presentation
Table 1: Comparison of Palladium Scavenger Efficiency
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reference |
| MP-TMT (0.20 wt) in DMF | 330 | 7 | 97.9% | [3] |
| SiliaMetS Thiol (50 wt %) | >1300 | 2 | >99.8% | [7] |
| TMT (20 mol %) & Activated Charcoal (0.2 wt) | 2239 | 20 | 99.1% | [5] |
| Si-TMT (0.03 wt) | > target | < 1 | >99% | [5] |
| MP-TMT (5 equivalents) | 33,000 | < 200 | >99.4% | [8] |
| MP-TMT (5 equivalents) | 500-800 | < 10 | >98% | [8] |
| ISOLUTE® Si-TMT (0.6 w/w) | 1668 | 161 | 90.3% | [9] |
| SiliaMetS Thiol (0.6 w/w) | 1668 | 70 | 95.8% | [9] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Silica-Based Scavenger (e.g., SiliaMetS® Thiol)
-
Dissolution: Dissolve the crude this compound containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[2]
-
Scavenger Addition: Add the selected silica-based scavenger. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.[2]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[2]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[2]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[2]
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.[2]
Protocol 2: Palladium Removal Using a Polymer-Based Scavenger (e.g., MP-TMT)
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., THF, Toluene, Acetonitrile).[10]
-
Scavenger Addition: Add the MP-TMT resin (typically 3-5 equivalents relative to the palladium catalyst).[10]
-
Stirring: Agitate the mixture at room temperature for up to 24 hours.[10]
-
Filtration: Filter the solution to remove the resin.
-
Washing: Wash the resin with fresh solvent.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure.
-
Analysis: Determine the residual palladium levels in the product by ICP-MS.
Protocol 3: Filtration through Celite
This method is primarily for removing heterogeneous palladium (e.g., Pd/C) or precipitated palladium species.[4]
-
Preparation: Prepare a filtration setup with a sintered glass funnel or a Büchner funnel with filter paper.
-
Celite Pad: Add a 1-2 cm thick pad of Celite to the funnel and gently press to create a compact bed.[3][4]
-
Pre-wetting: Pre-wet the Celite pad with the solvent used in the reaction mixture.
-
Dilution: Dilute the reaction mixture with a suitable solvent to reduce viscosity.[3]
-
Filtration: Slowly pour the diluted reaction mixture onto the Celite pad. Apply a gentle vacuum if necessary.
-
Washing: Wash the Celite pad with additional solvent to ensure all the product is collected.[3]
-
Concentration: Combine the filtrates and concentrate under reduced pressure.
Visualizations
Caption: General workflow for selecting a palladium removal method.
Caption: Decision logic for selecting a palladium removal strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. silicycle.com [silicycle.com]
- 8. biotage.com [biotage.com]
- 9. cphi-online.com [cphi-online.com]
- 10. biotage.com [biotage.com]
Technical Support Center: Synthesis of 3-Iodo-1H-indazol-5-amine
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of 3-Iodo-1H-indazol-5-amine. This document addresses common impurities, offers guidance on purification, and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and direct method is the electrophilic iodination of the C3 position of the 1H-indazol-5-amine starting material. This reaction is typically carried out using an iodinating agent, such as molecular iodine (I₂), in the presence of a base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent, most commonly N,N-dimethylformamide (DMF).[1][2][3]
Q2: What are the primary impurities I should expect in the synthesis of this compound?
A2: The primary impurities include:
-
Unreacted 1H-indazol-5-amine: Incomplete reaction can lead to the presence of the starting material in the final product.
-
Di-iodinated species: Over-iodination can occur, leading to the formation of di-iodo-1H-indazol-5-amine isomers. The most likely positions for the second iodination are on the benzene ring, potentially at the C4, C6, or C7 positions.
-
Positional isomers of mono-iodination: While iodination is highly regioselective for the C3 position in the presence of a base, trace amounts of other mono-iodinated isomers might be present.[4]
Q3: How can I minimize the formation of di-iodinated impurities?
A3: To minimize di-iodination, it is crucial to control the stoichiometry of the iodinating agent. Using an excess of iodine should be avoided. A slow, portion-wise addition of the iodinating agent can also help to control the reaction and reduce the formation of these byproducts.[4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to stop the reaction once the starting material is consumed and before significant di-iodination occurs.
Q4: What are the recommended methods for purifying the crude this compound?
A4: The most effective method for purifying this compound from the common impurities is column chromatography on silica gel. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is typically effective. For example, a hexane/ethyl acetate or dichloromethane/methanol gradient can be employed.
Q5: Are there alternative synthetic routes to this compound?
A5: While direct C3-iodination is common, another potential route could involve a Sandmeyer-type reaction starting from a different indazole derivative. For instance, a synthesis could potentially start from 3-amino-1H-indazol-5-amine, followed by diazotization and subsequent reaction with an iodide source. However, the direct iodination of 1H-indazol-5-amine is generally more straightforward.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion of starting material | Insufficient base, low reaction temperature, or inactive iodinating agent. | Ensure the base is freshly purchased or properly stored. Gradually increase the reaction temperature and monitor by TLC. Use a fresh source of iodine. |
| Significant amount of di-iodinated product | Excess of iodinating agent or prolonged reaction time. | Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the iodinating agent. Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed. |
| Presence of multiple unidentified spots on TLC | Complex side reactions, degradation of starting material or product. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the starting material is sensitive to oxidation. Check the stability of the starting material and product under the reaction conditions. |
| Difficulty in separating the product from impurities by column chromatography | Impurities have similar polarity to the product. | Try a different solvent system for chromatography. Consider using a different stationary phase (e.g., alumina). Recrystallization of the crude product before chromatography may also help to remove some impurities. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct C3-Iodination
This protocol is adapted from general procedures for the C3-iodination of indazoles.[1][2][3]
Materials:
-
1H-indazol-5-amine
-
Iodine (I₂)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1H-indazol-5-amine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of iodine (1.1 eq) in DMF dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
Expected Yield: 70-85%
Analytical Methods for Impurity Profiling
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a gradient of water (containing 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is a suitable method for separating the product from the starting material and di-iodinated impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of the main product and any impurities, aiding in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for characterizing impurities if they can be isolated in sufficient purity.
Quantitative Data Summary
Table 1: Typical Reaction Parameters and Expected Outcome for C3-Iodination of 1H-indazol-5-amine
| Parameter | Value |
| Starting Material | 1H-indazol-5-amine |
| Iodinating Agent | Iodine (I₂) |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Stoichiometry (SM:I₂:Base) | 1 : 1.1 : 2 |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-85% |
| Purity (after chromatography) | >98% |
Table 2: Potential Impurities and their Identification
| Impurity Name | Chemical Structure | Expected m/z [M+H]⁺ | Key Analytical Observations |
| 1H-indazol-5-amine (Starting Material) | C₇H₇N₃ | 134.07 | Shorter retention time in reverse-phase HPLC compared to the product. |
| 3,X-Diiodo-1H-indazol-5-amine | C₇H₅I₂N₃ | 385.87 | Longer retention time in reverse-phase HPLC. Isotopic pattern for two iodine atoms in MS. |
Visualizations
Synthetic Pathway and Potential Side Reaction
Caption: Synthetic route to this compound and a key side reaction.
Troubleshooting Workflow
References
Technical Support Center: Purification of 3-Iodo-1H-indazol-5-amine Derivatives
Welcome to the technical support center for the purification of 3-Iodo-1H-indazol-5-amine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound derivatives?
A1: The primary challenges in purifying this compound derivatives stem from a combination of their chemical properties. The presence of the amine group can lead to strong interactions with silica gel, causing peak tailing and poor separation in normal-phase chromatography. The carbon-iodine bond can be labile, particularly under certain light and temperature conditions, potentially leading to degradation of the compound during purification. Furthermore, these compounds may have limited solubility in common organic solvents, complicating both chromatography and recrystallization efforts.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can arise from unreacted starting materials, byproducts of the synthesis, and degradation products. Common synthetic routes for 3-iodoindazoles often involve iodination of the indazole core using iodine (I₂) and a base such as potassium hydroxide (KOH) in a polar solvent like DMF. Therefore, potential impurities include:
-
Unreacted starting indazole material.
-
Over-iodinated or di-iodinated species.
-
Residual base (e.g., KOH).
-
Byproducts from side reactions.
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Degradation products resulting from the lability of the C-I bond.
Q3: How can I assess the stability of my this compound derivative before purification?
A3: It is crucial to perform stress testing to understand the stability profile of your compound. This involves exposing the compound to various conditions such as heat, light, acidic, and basic environments to identify potential degradation pathways. A general workflow for stability testing can be followed to evaluate any changes in the compound's purity and identify degradation products. Nitroaromatic and iodo-substituted heterocyclic systems can be susceptible to degradation, with nitro compounds being sensitive to heat and light, and the carbon-iodine bond being potentially labile under photolytic conditions.[1]
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation and significant peak tailing on silica gel.
-
Cause: The basic amine functionality of the indazole derivative interacts strongly with the acidic silanol groups on the surface of the silica gel.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount (0.1-1%) of a volatile base, such as triethylamine (TEA) or ammonia solution, to the mobile phase. This will neutralize the acidic silanol groups and reduce tailing.
-
Alternative Stationary Phase: Consider using an amine-functionalized silica gel column, which provides a more suitable environment for the purification of basic compounds.
-
Reversed-Phase Chromatography: If normal-phase chromatography is unsuccessful, reversed-phase chromatography (e.g., using a C18 column) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a buffer) can be an effective alternative. To deprotonate an amine, the pH of the solution should be adjusted to two units above the amine's pKa.[2]
-
Issue 2: The compound is not eluting from the column.
-
Cause: The compound is too polar for the selected mobile phase and is strongly adsorbed to the silica gel.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound is still retained, a more polar solvent like methanol can be added to the mobile phase (e.g., dichloromethane/methanol).
-
Check Solubility: Ensure your compound is soluble in the mobile phase. Poor solubility can lead to precipitation on the column.
-
Issue 3: Suspected on-column degradation of the compound.
-
Cause: The compound may be sensitive to the acidic nature of silica gel or prolonged exposure to the purification environment.
-
Troubleshooting Steps:
-
Deactivate Silica Gel: Use deactivated silica gel, which is less acidic.
-
Minimize Purification Time: Use flash chromatography to reduce the time the compound spends on the column.
-
Protect from Light: If the compound is light-sensitive, wrap the column in aluminum foil.
-
Recrystallization
Issue 1: Difficulty finding a suitable single solvent for recrystallization.
-
Cause: The compound may have high solubility in some solvents and very low solubility in others, making it difficult to find a solvent that provides a good solubility differential with temperature.
-
Troubleshooting Steps:
-
Use a Solvent System: Employ a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). Allow the solution to cool slowly to promote crystal formation. Common solvent pairs include ethyl acetate/hexane and dichloromethane/hexane.
-
Issue 2: The compound "oils out" instead of crystallizing.
-
Cause: This often occurs when the solution is supersaturated or cools too quickly. The presence of impurities can also inhibit crystallization.
-
Troubleshooting Steps:
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites for crystal growth.
-
Seeding: Add a small crystal of the pure compound to the solution to induce crystallization.
-
Re-dissolve and Add More "Poor" Solvent: If the compound oils out, try re-heating the solution until it becomes clear and then add a little more of the "poor" solvent before allowing it to cool again.
-
High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor peak shape (fronting or tailing) in reversed-phase HPLC.
-
Cause: Similar to column chromatography, interactions with residual silanols on the stationary phase can cause tailing for basic compounds. Peak fronting can be a sign of column overload.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: For amine-containing compounds, using a mobile phase with a pH that keeps the amine in a consistent protonation state is crucial. Buffering the mobile phase can improve peak shape.
-
Use of Additives: Adding a competing base like triethylamine (0.1%) to the mobile phase can improve the peak shape of basic analytes.
-
Lower Sample Concentration: If peak fronting is observed, reduce the concentration of the sample being injected.
-
Data Summary
| Purification Method | Solvent/Solvent System | Polarity | Typical Application |
| Normal-Phase Column Chromatography | Hexane/Ethyl Acetate | Low to Medium | Separation of less polar to moderately polar compounds. |
| Dichloromethane/Methanol | Medium to High | Elution of more polar compounds. | |
| Reversed-Phase HPLC | Acetonitrile/Water (with TFA or Formic Acid) | High | High-resolution separation of a wide range of polarities. |
| Methanol/Water (with buffer) | High | Alternative to acetonitrile, offering different selectivity. | |
| Recrystallization | Ethanol/Water | High | For compounds with some water solubility. |
| Ethyl Acetate/Hexane | Medium | A common and effective system for many organic compounds. | |
| Dichloromethane/Pentane | Medium | Good for compounds soluble in chlorinated solvents. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for the target compound is between 0.2 and 0.4. For this compound derivatives, a starting point could be a gradient of ethyl acetate in hexane or methanol in dichloromethane, potentially with 0.1% triethylamine.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel (dry loading). Carefully apply the sample to the top of the packed column.
-
Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the eluent based on the separation observed by TLC analysis of the collected fractions.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Preparative HPLC Purification
-
Method Development: Develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition, gradient, and column type (e.g., C18).
-
Sample Preparation: Dissolve the crude sample in the mobile phase or a compatible solvent and filter it through a 0.45 µm filter to remove any particulate matter.
-
Purification: Inject the sample onto the preparative HPLC system. Collect the fraction corresponding to the peak of the target compound.
-
Product Isolation: Remove the organic solvent from the collected fraction using a rotary evaporator. If the mobile phase contained a non-volatile buffer, further purification by solid-phase extraction or liquid-liquid extraction may be necessary to remove the buffer salts. Lyophilization can be used to remove the remaining aqueous solvent.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound derivatives.
References
effect of base and solvent on 3-Iodo-1H-indazol-5-amine coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in coupling reactions with 3-Iodo-1H-indazol-5-amine. The following information is designed to help overcome common challenges and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Is N-protection of the indazole required for coupling reactions?
A1: The necessity of N-protection for this compound is highly dependent on the specific coupling reaction. For Suzuki-Miyaura reactions, successful couplings have been achieved with the unprotected form. However, for Sonogashira and Heck couplings, N-protection is often recommended to prevent side reactions and catalyst inhibition.[1] The unprotected N-H can interfere with the catalytic cycle. The choice of protecting group (e.g., Boc, SEM) can also influence reaction outcomes.
Q2: What are the most common causes of low or no yield in coupling reactions with this compound?
A2: Low or no yield can stem from several factors:
-
Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical and substrate-dependent. For instance, in Buchwald-Hartwig aminations, sterically hindered and electron-rich ligands often promote higher catalytic activity.
-
Base Selection: The strength and solubility of the base are crucial. Strong bases like sodium tert-butoxide (NaOtBu) are common but may not be compatible with other functional groups. Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance.
-
Solvent Effects: The choice of solvent impacts the solubility of reagents and the reaction rate. Aprotic, nonpolar solvents like toluene and dioxane are common.
-
Reaction Temperature: Insufficient temperature can lead to slow or incomplete reactions, while excessive heat can cause catalyst decomposition.
-
Oxygen and Moisture: Palladium(0) catalysts are sensitive to oxygen, necessitating the use of an inert atmosphere (e.g., argon or nitrogen).
Q3: How do I choose the optimal base and solvent for a specific coupling reaction?
A3: The optimal base and solvent are highly dependent on the specific reaction (Suzuki, Buchwald-Hartwig, etc.) and the coupling partners. It is often necessary to screen a variety of conditions. The tables below provide starting points based on successful reactions with this compound and related compounds. Generally, for Suzuki reactions, a combination of a carbonate base (e.g., Na₂CO₃, K₂CO₃) in a solvent mixture like dioxane/water is a good starting point. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or K₃PO₄ in anhydrous, aprotic solvents like toluene or dioxane are often used.
Q4: What are common side products and how can they be minimized?
A4: Common side products include:
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Homocoupling: Formation of a dimer of the coupling partner. This can often be minimized by ensuring a thoroughly deoxygenated reaction mixture.
-
Protodehalogenation: Replacement of the iodine atom with hydrogen. This can be caused by the presence of water or other protic sources in the reaction mixture. Using anhydrous solvents and reagents can mitigate this.
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Side reactions involving the unprotected N-H of the indazole: As mentioned in Q1, N-protection can be crucial to avoid these.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or No Conversion of Starting Material
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Possible Cause: Inactive catalyst.
-
Solution: Use a fresh batch of palladium catalyst. Consider a pre-catalyst that is more readily activated. For some substrates, ligands that are more electron-rich and bulky can be more effective.
-
-
Possible Cause: Inappropriate base or solvent.
-
Solution: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is soluble in the chosen solvent system. A mixture of an aprotic solvent (e.g., dioxane, DMF) with water is often effective.
-
-
Possible Cause: Low reaction temperature.
-
Solution: Increase the reaction temperature, potentially using microwave irradiation to accelerate the reaction.
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Issue: Formation of Side Products (e.g., Homocoupling)
-
Possible Cause: Presence of oxygen.
-
Solution: Ensure the reaction mixture is thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.
-
-
Possible Cause: Boronic acid decomposition (protodeboronation).
-
Solution: Use anhydrous solvents if possible, or minimize the amount of water. Lowering the reaction temperature can also help.
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Buchwald-Hartwig Amination
Issue: Low Conversion
-
Possible Cause: Incompatible ligand.
-
Solution: The choice of ligand is critical. For primary amines, ligands like BrettPhos have shown good results. For secondary amines, RuPhos can be a better choice.
-
-
Possible Cause: Base incompatibility.
-
Solution: Strong bases like NaOtBu are commonly used but can be incompatible with certain functional groups. Weaker bases like Cs₂CO₃ can be effective, especially with the right ligand.
-
-
Possible Cause: Catalyst deactivation.
-
Solution: Ensure the reaction is run under a strict inert atmosphere. Impurities in the amine starting material can also poison the catalyst.
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Sonogashira Coupling
Issue: Reaction Stalls or is Sluggish
-
Possible Cause: Inefficient copper co-catalyst.
-
Solution: Ensure the copper(I) source (e.g., CuI) is fresh and of high purity.
-
-
Possible Cause: Unsuitable base.
-
Solution: An amine base, such as triethylamine or diisopropylamine, is typically used and often serves as part of the solvent system. Ensure a sufficient excess is used.
-
-
Possible Cause: Interference from the unprotected N-H.
-
Solution: N-protection of the indazole is often crucial for successful Sonogashira coupling.[1]
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Heck Reaction
Issue: Low Yield or Formation of Multiple Products
-
Possible Cause: Unfavorable reaction conditions.
-
Solution: The choice of base and solvent is critical. Organic bases like triethylamine or inorganic bases like sodium carbonate are commonly used in polar aprotic solvents like DMF or acetonitrile.
-
-
Possible Cause: Side reactions at the indazole N-H.
-
Solution: Similar to the Sonogashira reaction, N-protection of the indazole is often recommended to improve yields and reduce the formation of byproducts.[2]
-
Quantitative Data from Literature
The following tables summarize reaction conditions and yields for coupling reactions of this compound and related 3-iodoindazoles. This data can serve as a starting point for optimizing your specific reaction.
Table 1: Suzuki-Miyaura Coupling of 3-Iodoindazoles
| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) & Time | Yield (%) | Reference |
| Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | 1,4-Dioxane | 120 (MW), 40 min | 55 | |
| Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80, 2h | Good to High | [3] |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100, 16h | High |
Note: Data for the last two entries are based on analogous 5-bromoindazoles and represent good starting points for this compound.
Table 2: Buchwald-Hartwig Amination of 3-Iodoindazoles
| Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) & Time | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100, 18h | High | |
| Aniline | Pd(dba)₂ / P(t-Bu)₃ | NaOt-Bu | Toluene | 100 | Good |
Note: This data is for related iodo-heterocycles and serves as a guideline for optimizing reactions with this compound.
Table 3: Sonogashira Coupling of 3-Iodoindazoles
| Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) & Time | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | High | [4] |
| Terminal Alkyne | Pd(PPh₃)₄ / CuI | n-BuNH₂ | Benzene | 80 | 91 | [4] |
Note: N-protection of the indazole is often required for high yields in Sonogashira couplings.[1] The data presented is for general iodo-aryl substrates.
Table 4: Heck Reaction of 3-Iodoindazoles
| Alkene | Catalyst / Ligand | Base | Solvent | Temp. (°C) & Time | Yield (%) | Reference |
| Methyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 80, 24h | 75 | |
| Methyl acrylate | Pd(OAc)₂ | Na₂CO₃ | DMF | 100-110, 4-12h | Good | [5] |
Note: The first entry is for an N-protected 3-iodoindazole. N-protection is generally recommended for Heck reactions of 3-iodoindazoles to avoid side reactions.[2]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a reaction vessel, add the this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2-3 equiv.).[5]
-
Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of dioxane and water).[5]
-
Degassing: Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.[5]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[5]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]
General Protocol for Buchwald-Hartwig Amination
This protocol is based on general procedures for aryl iodides and should be optimized for this compound.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl iodide (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., Xantphos, 2-4 mol%) to a dry reaction vessel.
-
Addition of Base and Amine: Add the base (e.g., Cs₂CO₃, 1.4 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Reaction: Seal the vessel and heat the reaction mixture (e.g., to 100-120 °C) with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature and dilute with a suitable organic solvent. Filter the mixture through a pad of celite and concentrate the filtrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Visualizations
Caption: A typical experimental workflow for palladium-catalyzed coupling reactions.
Caption: Troubleshooting workflow for low yield in coupling reactions.
References
Technical Support Center: Deiodination of 3-Iodo-1H-indazol-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the deiodination of 3-Iodo-1H-indazol-5-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the deiodination of this compound and similar heteroaromatic iodides.
Issue 1: Incomplete or Slow Reaction
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Question: My deiodination reaction is not going to completion, or is proceeding very slowly. What are the likely causes and how can I improve the conversion?
-
Answer: Incomplete or sluggish deiodination reactions can stem from several factors related to the catalyst, hydrogen source, or reaction conditions.
-
Catalyst Activity: The activity of the palladium catalyst is crucial. If using Palladium on carbon (Pd/C), ensure it is from a reliable source and has been stored properly to prevent deactivation. The catalyst loading might be too low; increasing the weight percentage of the catalyst can enhance the reaction rate.
-
Hydrogen Source: For catalytic transfer hydrogenation, the choice and amount of hydrogen donor are critical. Formic acid and its salts (e.g., ammonium formate, sodium formate), phosphinates (e.g., sodium hypophosphite), or silanes (e.g., triethylsilane) are common hydrogen sources. Ensure the hydrogen donor is used in sufficient stoichiometric excess. If using hydrogen gas (H₂), ensure proper purging of the reaction vessel to remove air and maintain a positive pressure of hydrogen.
-
Solvent Effects: The solvent can significantly influence the reaction rate. Protic solvents like ethanol or methanol are often effective for catalytic hydrogenations. Aprotic polar solvents such as DMF or NMP can also be used, but they can sometimes act as hydride sources, leading to side reactions.
-
Temperature: While many deiodinations can proceed at room temperature, gentle heating (e.g., 40-60 °C) can often accelerate the reaction. However, excessively high temperatures can promote side reactions.
-
Issue 2: Formation of Side Products (Reductive Dehalogenation of Other Groups)
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Question: I am observing the reduction of other functional groups in my molecule in addition to the desired deiodination. How can I improve the chemoselectivity?
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Answer: The chemoselective deiodination in the presence of other reducible functional groups (e.g., nitro groups, alkenes, nitriles) can be challenging.
-
Catalyst Choice: While Pd/C is a versatile catalyst, other palladium sources or different catalyst supports might offer better selectivity. Screening different catalysts can be beneficial.
-
Reaction Conditions: Milder reaction conditions are generally preferred to enhance chemoselectivity. Conducting the reaction at room temperature or even lower temperatures can often prevent the reduction of less reactive functional groups. The choice of hydrogen source can also impact selectivity. For instance, transfer hydrogenation with ammonium formate is often milder than hydrogenation with H₂ gas at high pressure.
-
pH Control: The pH of the reaction mixture can influence selectivity. The addition of a base (e.g., triethylamine, sodium acetate) can sometimes suppress unwanted side reactions.
-
Issue 3: Catalyst Poisoning
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Question: My reaction starts well but then stops before completion. Could my catalyst be getting poisoned?
-
Answer: Catalyst poisoning is a common issue in palladium-catalyzed reactions, especially with heteroaromatic substrates containing nitrogen and sulfur atoms.
-
Substrate Impurities: Ensure the starting material, this compound, is of high purity. Certain impurities can act as catalyst poisons.
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Nitrogen Coordination: The nitrogen atoms in the indazole ring can coordinate to the palladium center and inhibit its catalytic activity. Using ligands that can modulate the electronic properties of the palladium, such as bulky phosphine ligands in homogeneous catalysis, can sometimes mitigate this effect. For heterogeneous catalysis with Pd/C, this is less straightforward to control, but ensuring efficient stirring to maximize substrate interaction with the catalyst surface can help.
-
Iodide Inhibition: High concentrations of iodide ions, a byproduct of the reaction, can sometimes inhibit the catalyst. While less common in deiodination than in cross-coupling reactions, it is a possibility.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deiodination of this compound?
A1: The most prevalent and generally effective method is palladium-catalyzed hydrogenation. This can be achieved using heterogeneous catalysts like palladium on carbon (Pd/C) with a suitable hydrogen source.
Q2: What hydrogen sources can be used with Pd/C for this deiodination?
A2: A variety of hydrogen sources are compatible with Pd/C catalysis. These include:
-
Hydrogen gas (H₂): Typically used with a balloon or a Parr hydrogenator.
-
Transfer hydrogenation reagents: Such as ammonium formate, sodium formate, formic acid, sodium hypophosphite, or triethylsilane.
Q3: What are typical reaction conditions for the Pd/C-catalyzed deiodination of an aryl iodide?
A3: Typical conditions involve dissolving the iodo-indazole in a suitable solvent (e.g., methanol, ethanol, ethyl acetate), adding a catalytic amount of 5-10% Pd/C, followed by the addition of the hydrogen source. The reaction is then stirred at room temperature or with gentle heating until completion.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of the product spot. Alternatively, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) can provide more quantitative information.
Q5: Are there any non-palladium methods for deiodination?
A5: While palladium-based methods are the most common, other transition metals can also catalyze dehalogenation. Additionally, reductive dehalogenation can sometimes be achieved using strong reducing agents, but these methods often lack the functional group tolerance of catalytic approaches.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the palladium-catalyzed deiodination of aryl iodides, which can be used as a starting point for the optimization of the deiodination of this compound.
| Parameter | Typical Range/Value | Notes |
| Catalyst | 5-10 mol% Pd/C | Higher loading may be needed for less reactive substrates. |
| Hydrogen Source | H₂ (1 atm to 50 psi) | Requires specialized equipment for pressures above 1 atm. |
| Ammonium formate (3-10 eq.) | A common and effective transfer hydrogenation reagent. | |
| Sodium hypophosphite (2-5 eq.) | Often used in aqueous or biphasic systems. | |
| Triethylsilane (2-4 eq.) | A mild reducing agent. | |
| Solvent | Methanol, Ethanol, THF, Ethyl Acetate | Protic solvents are generally effective. |
| Base (optional) | Triethylamine, K₂CO₃, NaOAc | Can be added to neutralize acidic byproducts or improve selectivity. |
| Temperature | Room Temperature to 60 °C | Higher temperatures can increase reaction rate but may lead to side reactions. |
| Reaction Time | 1 - 24 hours | Highly dependent on substrate and reaction conditions. |
Experimental Protocols
Detailed Methodology for Pd/C Catalyzed Deiodination using Ammonium Formate
This protocol is a general procedure for the deiodination of an aryl iodide and should be adapted and optimized for this compound.
Materials:
-
This compound
-
Palladium on carbon (10 wt%)
-
Ammonium formate
-
Methanol (or other suitable solvent)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.).
-
Dissolve the starting material in a suitable volume of methanol (e.g., 0.1 M concentration).
-
Carefully add 10% Palladium on carbon (typically 5-10 mol% of Pd relative to the substrate).
-
Add ammonium formate (3-5 eq.) to the reaction mixture.
-
Flush the flask with an inert gas (Nitrogen or Argon).
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 1H-indazol-5-amine.
Visualizations
Caption: A troubleshooting decision tree for the deiodination reaction.
Caption: A typical experimental workflow for catalytic deiodination.
Validation & Comparative
Reactivity Face-Off: 3-Iodo- vs. 3-Bromo-1H-Indazol-5-amine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of starting material is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides an in-depth comparison of the reactivity of two key building blocks, 3-iodo-1H-indazol-5-amine and 3-bromo-1H-indazol-5-amine, in palladium-catalyzed cross-coupling reactions. By examining the underlying principles of their reactivity and providing supporting experimental data, this document serves as a valuable resource for informed decision-making in the synthesis of novel indazole-based compounds.
The indazole scaffold is a privileged motif in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities. The functionalization of the C-3 position of the indazole ring is a common strategy for the generation of diverse compound libraries for drug discovery programs. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for achieving this functionalization. The choice of the halogen at the C-3 position, either iodine or bromine, plays a pivotal role in the outcome of these reactions.
The Reactivity Principle: A Tale of Two Halogens
The generally accepted trend in the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl > F. This trend is primarily attributed to the bond dissociation energy of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, making the oxidative addition of the palladium(0) catalyst to the C-I bond a more facile and often rate-determining step in the catalytic cycle. Consequently, this compound is inherently more reactive than its bromo counterpart.
This enhanced reactivity of the iodo-indazole can translate to several practical advantages in a laboratory setting, including:
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Milder Reaction Conditions: Reactions with this compound can often be carried out at lower temperatures.
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Lower Catalyst Loading: The higher reactivity may allow for a reduction in the amount of expensive palladium catalyst required.
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Shorter Reaction Times: The faster oxidative addition step can lead to a significant decrease in the overall reaction time.
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Broader Substrate Scope: The milder conditions tolerated by the iodo-indazole may be more compatible with sensitive functional groups on the coupling partner.
Conversely, the lower reactivity of 3-bromo-1H-indazol-5-amine may necessitate more forcing reaction conditions, such as higher temperatures, increased catalyst loading, and longer reaction times, to achieve comparable yields. However, the bromo-indazole is often more readily available and cost-effective, making it an attractive option for large-scale synthesis where optimization of reaction conditions can overcome its lower reactivity.
Quantitative Comparison of Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The following table summarizes representative reaction conditions and yields for the coupling of 3-halo-1H-indazol-5-amines with phenylboronic acid. While a direct side-by-side comparison under identical conditions is not available in the literature, the data presented is collated from studies on analogous systems and reflects the expected reactivity trends.
| Parameter | This compound | 3-Bromo-1H-indazol-5-amine |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / RuPhos |
| Base | K₂CO₃ | K₃PO₄ |
| Solvent | Dioxane/H₂O | Dioxane/H₂O |
| Temperature | 80 °C | 120 °C (Microwave) |
| Reaction Time | 4 h | 30 min |
| Typical Yield | > 90% | 85-95% |
Experimental Protocols
The following are detailed, generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be considered as starting points and may require optimization for specific substrates.
Suzuki-Miyaura Coupling Protocol
For this compound (Higher Reactivity):
-
To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add a 4:1 mixture of dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add Pd(PPh₃)₄ (2-5 mol%) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
For 3-Bromo-1H-indazol-5-amine (Lower Reactivity - Microwave Assisted):
-
In a microwave vial, combine 3-bromo-1H-indazol-5-amine (1.0 equiv.), the arylboronic acid (1.5 equiv.), K₃PO₄ (3.0 equiv.), Pd(OAc)₂ (5 mol%), and RuPhos (10 mol%).
-
Add a 10:1 mixture of dioxane and water.
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 120 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄.
-
Concentrate the solvent and purify the residue by column chromatography.
Buchwald-Hartwig Amination Protocol
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the iodo-indazole is expected to be more reactive.
For this compound (Higher Reactivity):
-
In a glovebox, charge a reaction tube with this compound (1.0 equiv.), the desired amine (1.2 equiv.), a suitable palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), and a strong base (e.g., NaOtBu, 1.5 equiv.).
-
Add an anhydrous solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction to 80-100 °C.
-
Monitor the reaction by LC-MS.
-
Once complete, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
For 3-Bromo-1H-indazol-5-amine (Lower Reactivity):
-
Follow the same procedure as for the iodo-indazole, but consider using a more active catalyst system (e.g., a more electron-rich ligand or a higher catalyst loading of 3-5 mol%).
-
The reaction may require a higher temperature (100-120 °C) and a longer reaction time to achieve a comparable yield.
Visualizing the Workflow and Catalytic Cycles
To further clarify the processes discussed, the following diagrams illustrate a general experimental workflow and the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Conclusion
A Comparative Guide to the Cost-Effectiveness of 3-Iodo-1H-indazol-5-amine in Multi-Step Synthesis
For researchers and professionals in drug development, the selection of a starting material is a critical decision that impacts the overall cost, efficiency, and timeline of a multi-step synthesis. This guide provides a comparative analysis of synthetic routes to a hypothetical c-Jun N-terminal kinase (JNK) inhibitor, "Indazole-JNK-Inhibitor-X," to evaluate the cost-effectiveness of using the advanced intermediate 3-Iodo-1H-indazol-5-amine versus a more fundamental starting material.
Two primary synthetic strategies are evaluated:
-
Route A: A direct, late-stage functionalization approach starting from this compound.
-
Route B: A longer, linear synthesis that constructs the indazole core from a basic commodity chemical, 2-fluoro-5-nitrobenzonitrile .
This guide presents a comparison of starting material costs, reaction steps, estimated overall yields, and detailed experimental protocols for key transformations.
Comparative Analysis of Synthetic Routes
The following tables provide a quantitative comparison of the two synthetic routes to "Indazole-JNK-Inhibitor-X."
| Parameter | Route A: Late-Stage Functionalization | Route B: Linear Synthesis |
| Starting Material | This compound | 2-fluoro-5-nitrobenzonitrile |
| Starting Material Cost | High (specialized intermediate) | Moderate[1][2][3] |
| Number of Steps | 1 | 4 |
| Key Transformations | Suzuki Coupling | Indazole formation, Nitro reduction, Iodination, Suzuki Coupling |
| Estimated Overall Yield | ~85% | ~40-50% |
| Purification | 1 major purification step | Multiple purification steps required |
Table 1: High-Level Comparison of Synthetic Routes.
| Route | Starting Material | CAS Number | Representative Price (USD) | Supplier Example |
| A | This compound | 599183-36-5 | Request Quote | Specialized Chemical Suppliers |
| B | 2-fluoro-5-nitrobenzonitrile | 17417-09-3 | ~$187 / 5g | Thermo Scientific Chemicals[1] |
Table 2: Starting Material Cost Comparison.
Synthetic Route Overviews
The two routes to the target JNK inhibitor are depicted below. Route A offers a more direct path, while Route B provides an alternative from a more accessible starting material.
Experimental Protocols
Detailed methodologies for the key transformations in each route are provided below. These protocols are based on established literature procedures.
Route A: Suzuki-Miyaura Cross-Coupling
Reaction: this compound + Arylboronic acid → Indazole-JNK-Inhibitor-X
Protocol:
-
In a microwave vial, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Add a 1:1 mixture of 1,4-dioxane and water (10 mL).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add PdCl₂(dppf)₂ (0.05 mmol) to the vial.
-
Seal the vial and heat in a microwave reactor to 120°C for 40 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (50 mL) and wash with brine (3 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Route B: Key Transformations
Step 1: Indazole Formation
Reaction: 2-fluoro-5-nitrobenzonitrile + Hydrazine → 5-nitro-1H-indazol-3-amine
Protocol:
-
To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 mmol) in ethanol (10 mL), add hydrazine hydrate (3.0 mmol).
-
Reflux the mixture for 20 minutes, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and add water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 5-nitro-1H-indazol-3-amine.
Step 2: Nitro Reduction
Reaction: 5-nitro-1H-indazol-3-amine → 1H-indazol-3,5-diamine
Protocol:
-
Suspend 5-nitro-1H-indazol-3-amine (1.0 mmol) in ethanol (15 mL).
-
Add tin(II) chloride dihydrate (5.0 mmol) and heat the mixture to 70°C for 3 hours.
-
Cool the reaction and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 1H-indazol-3,5-diamine.
Step 3: Sandmeyer Iodination
Reaction: 1H-indazol-3,5-diamine → this compound
Protocol:
-
Dissolve 1H-indazol-3,5-diamine (1.0 mmol) in a mixture of concentrated sulfuric acid and water at 0°C.
-
Add a solution of sodium nitrite (1.1 mmol) in water dropwise, maintaining the temperature below 5°C.
-
Stir for 30 minutes, then add a solution of potassium iodide (1.5 mmol) in water.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Neutralize with a sodium hydroxide solution and extract with ethyl acetate.
-
Dry the organic layer and purify by column chromatography to obtain this compound.
Biological Context: The JNK Signaling Pathway
The target of our hypothetical "Indazole-JNK-Inhibitor-X" is the c-Jun N-terminal kinase (JNK), a key player in cellular responses to stress signals like inflammatory cytokines and UV radiation. The JNK signaling cascade is implicated in a variety of cellular processes, including apoptosis, inflammation, and cell differentiation. Dysregulation of the JNK pathway is associated with numerous diseases, making it a significant target for therapeutic intervention.
Cost-Effectiveness Conclusion
The choice between Route A and Route B hinges on a trade-off between the cost of the starting material and the operational costs of the synthesis.
-
Route A is highly efficient in terms of step count and overall yield. This makes it an attractive option for rapid lead optimization and small-scale synthesis where the high cost of the starting material is justifiable. The reduced number of purification steps also saves significant time and resources.
-
Route B begins with a more economical starting material, which could lead to substantial cost savings in large-scale production. However, this advantage is offset by the increased number of synthetic steps, lower overall yield, and the need for multiple chromatographic purifications. The use of hazardous reagents and the generation of more waste products also need to be considered.
Recommendation: For early-stage drug discovery and medicinal chemistry efforts, the expediency of Route A is likely to outweigh the higher initial cost of this compound. For process development and large-scale manufacturing, a thorough cost analysis of Route B , including reagent costs, labor, and waste disposal, would be necessary to determine its economic viability.
References
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 5-Aminoindazole Derivatives
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. While direct biological activity data for compounds derived from 3-Iodo-1H-indazol-5-amine remains limited in publicly available literature, the closely related 5-aminoindazole scaffold has proven to be a fertile ground for the discovery of novel therapeutics, particularly in the realm of oncology. This guide provides a comparative analysis of the biological activity of kinase inhibitors synthesized from 5-aminoindazole, offering a valuable resource for those working in kinase-targeted drug discovery.
The 5-aminoindazole core serves as a versatile template for the development of inhibitors targeting a range of kinases implicated in cancer and inflammatory diseases. Notably, derivatives of this scaffold have demonstrated significant activity against FMS-like tyrosine kinase 3 (FLT3), Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), c-Kit, and Inhibitor of nuclear factor kappa-B kinase subunit alpha (IKKα).
Comparative Biological Activity of 5-Aminoindazole Derivatives
The following tables summarize the in vitro and cell-based activities of representative 5-aminoindazole derivatives against various kinases and cancer cell lines. These compounds showcase the potential of this scaffold to yield highly potent and selective inhibitors.
| Compound | Target Kinase | IC50 (nM) | Cell Line | EC50 (nM) | Reference |
| Compound 4 | FLT3 | - | MOLM13 | 5 | |
| PDGFRα (T674M) | - | Ba/F3 | 17 | ||
| c-Kit (T670I) | - | Ba/F3 | 198 | ||
| Compound 11 | FLT3 | - | MOLM13 | - | |
| PDGFRα (T674M) | - | Ba/F3 | - | ||
| c-Kit | - | Ba/F3 | - | ||
| SU1261 | IKKα | 10 (Ki) | - | - | [1] |
| IKKβ | 680 (Ki) | - | - | [1] | |
| SU1349 | IKKα | 16 (Ki) | - | - | [1] |
| IKKβ | 3352 (Ki) | - | - | [1] |
Table 1: Inhibitory Activity of 5-Aminoindazole Derivatives against Target Kinases and Cell Lines. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity in vitro. EC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation in cell-based assays. Ki represents the inhibition constant.
Key Signaling Pathways Targeted
Derivatives of 5-aminoindazole have been shown to modulate critical signaling pathways involved in cell proliferation, survival, and inflammation.
FLT3 Signaling Pathway
Mutations in the FLT3 receptor are common drivers in Acute Myeloid Leukemia (AML). 5-Aminoindazole-based inhibitors can effectively block the constitutive activation of FLT3 and its downstream signaling cascades, including the STAT5, PI3K/Akt, and RAS/MAPK pathways, ultimately leading to cell cycle arrest and apoptosis in FLT3-mutant AML cells.[2][3]
Caption: FLT3 Signaling Pathway Inhibition.
Non-Canonical NF-κB Signaling Pathway
The non-canonical NF-κB pathway is crucial for the development and function of B-cells and other immune cells, and its dysregulation is implicated in various inflammatory diseases and cancers. Certain 5-aminoindazole derivatives have been developed as selective inhibitors of IKKα, a key kinase in this pathway.[1]
References
A Comparative Guide to the Structure-Activity Relationship of Indazole Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent antitumor properties.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various indazole derivatives, with a particular focus on the available data for 3-iodo-1H-indazole-containing compounds and their analogues. By presenting key experimental data and methodologies, this document aims to inform the rational design of novel and more effective indazole-based anticancer agents.
Comparative Analysis of Anticancer Activity
The following tables summarize the in vitro antiproliferative and kinase inhibitory activities of selected indazole derivatives from various studies. These compounds, while not all being direct derivatives of 3-iodo-1H-indazol-5-amine, provide valuable insights into the SAR of the broader indazole class.
Table 1: In Vitro Antiproliferative Activity of Indazole Derivatives Against Cancer Cell Lines
| Compound ID | Core Structure | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5k | 1H-Indazole-3-amine | Hep-G2 | Hepatoma | 3.32 | [2][3] |
| HEK-293 | Normal | 12.17 | [2][3] | ||
| 6o | 1H-Indazole-3-amine | K562 | Chronic Myeloid Leukemia | 5.15 ± 0.55 | [2][3] |
| A549 | Lung | >40 | [2][3] | ||
| PC-3 | Prostate | >40 | [2][3] | ||
| Hep-G2 | Hepatoma | >40 | [2][3] | ||
| HEK-293 | Normal | 33.2 | [2][3] | ||
| 2f | 5-(3-Iodo-1H-indazol-6-yl)pyridin-2-amine | 4T1 | Breast | 0.23 | [1] |
| HepG2 | Hepatoma | 0.80 | [1] | ||
| MCF-7 | Breast | 0.34 | [1] | ||
| C05 | Indazole-based | IMR-32 | Neuroblastoma | 0.948 | [4] |
| MCF-7 | Breast | 0.979 | [4] | ||
| H460 | Lung | 1.679 | [4] |
Table 2: In Vitro Kinase Inhibitory Activity of Indazole-Based Compounds
| Compound ID | Core Structure | Target Kinase | IC50 (nM) | Reference |
| C05 | Indazole-based | PLK4 | <20 | [4] |
| K22 | N-(1H-indazol-6-yl)benzenesulfonamide | PLK4 | 0.1 | [5] |
Key Experimental Protocols
The data presented above were generated using standardized in vitro assays. The following are detailed methodologies for the key experiments cited.
Cell Proliferation (MTT) Assay
The antiproliferative activity of the indazole derivatives was determined using the methyl thiazolyl tetrazolium (MTT) colorimetric assay.[2]
-
Cell Seeding: Cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) were seeded in 96-well plates at a specified density and allowed to adhere overnight.[2]
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 0.625 to 40 µM) and incubated for 48 hours.[2]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[2]
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).[2]
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]
-
IC50 Calculation: The 50% inhibitory concentration (IC50) values were calculated from the dose-response curves.[2]
In Vitro Kinase Inhibition Assay
The inhibitory activity against specific kinases, such as PLK4, was evaluated using in vitro kinase assays.[4][5]
-
Reaction Mixture Preparation: The assay was typically performed in a multi-well plate containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a reaction buffer.
-
Inhibitor Addition: The test compounds were added to the wells at various concentrations.
-
Kinase Reaction Initiation and Incubation: The kinase reaction was initiated by the addition of ATP and incubated for a specific period at a controlled temperature to allow for substrate phosphorylation.
-
Detection of Kinase Activity: The extent of substrate phosphorylation was quantified using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays (measuring the amount of ATP remaining).
-
IC50 Determination: The IC50 values were determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cell Apoptosis Detection Assay
The ability of the compounds to induce apoptosis was assessed using methods such as Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.[2][6]
-
Cell Treatment: Cells were treated with the test compound at various concentrations for a specified duration.
-
Cell Harvesting and Staining: The cells were harvested, washed, and then stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence signals.[6]
Visualizing Molecular Pathways and Experimental Processes
To better understand the context of these SAR studies, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Halo-Indazole Derived Kinase Inhibitors: A Guide for Drug Discovery Professionals
An in-depth review of the potency, selectivity, and structure-activity relationships of halogenated indazole scaffolds in kinase inhibition, supported by experimental data and detailed protocols.
The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation for numerous kinase inhibitors due to its ability to mimic the adenine region of ATP and form crucial hydrogen bonds with the kinase hinge region.[1][2][3] The strategic incorporation of halogen atoms onto this scaffold has emerged as a powerful strategy to modulate potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of various halo-indazole-derived kinase inhibitors, presenting key experimental data in a structured format, detailing the underlying experimental methodologies, and visualizing relevant biological pathways and workflows.
Quantitative Comparison of Halo-Indazole Kinase Inhibitors
The following tables summarize the in vitro potency of various halo-indazole derivatives against their primary kinase targets. These compounds demonstrate the impact of halogen substitution on inhibitory activity, with many exhibiting nanomolar to sub-nanomolar efficacy.
| Compound ID/Name | Target Kinase(s) | IC50 (nM) | Key Halogen Substitution | Reference Cell Line(s) | Citation(s) |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-KIT | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 | Fluoro, Chloro | Not specified in reviews | [1] |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFRα/β, FGFR1/3, c-Kit | 10, 30, 47, 84, 74/140, 146 | Fluoro, Chloro | Not specified in reviews | [1] |
| Linifanib (ABT-869) | VEGFR, PDGFR | 4 | Not specified in reviews | Not specified in reviews | [1] |
| Compound 2f | (Antiproliferative) | 230 - 1150 (various cancer cell lines) | Not specified | 4T1 (breast cancer) | [4] |
| Compound C05 | PLK4 | < 0.1 | Not specified | IMR-32, MCF-7, H460 | [5][6] |
| Compound 24j | PLK4 | 0.2 | Not specified | MCF-7, BT474, MDA-MB-231 | [7] |
| Compound 30 | VEGFR-2 | 1.24 | Not specified | HUVEC | [8] |
| Compound 17 | Aurora A, Aurora B | Not specified | Not specified | Not specified | [9] |
| Compound 21 | Aurora B (selective) | Not specified | Not specified | Not specified | [9] |
| Compound 30 | Aurora A (selective) | Not specified | Not specified | Not specified | [9] |
| Compound 7mb | TrkA, TrkB, TrkC | 1.6, 2.9, 2.0 | Not specified | BaF3 cells with NTRK fusions | [10] |
| 3-(5′-Substituted)–Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl) ethoxy)-1H-indazole derivative 105 | Not specified | Not specified | Dichloro | Not specified | [11] |
Structure-Activity Relationship (SAR) Insights
The substitution pattern of halogens on the indazole ring, as well as on associated phenyl rings, significantly influences kinase inhibitory activity.
-
Hydrophobic Interactions: Halogen atoms, particularly chlorine and fluorine, can engage in favorable hydrophobic interactions within the ATP-binding pocket of kinases, often leading to enhanced potency.[1]
-
Modulation of Physicochemical Properties: Fluorine substitution is a common strategy to improve metabolic stability and other ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.[2]
-
Selectivity: The specific positioning of halogens can dictate selectivity for different kinase subfamilies. For instance, different substitution patterns on the indazole scaffold have yielded selective inhibitors for Aurora A and Aurora B kinases.[9] For example, the presence of hydrophobic groups like halogens in some indazole-pyrimidine derivatives led to a decrease in potency against VEGFR-2 compared to methoxy derivatives.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway targeted by many halo-indazole inhibitors and a general workflow for their evaluation.
Caption: Simplified VEGFR signaling pathway targeted by halo-indazole inhibitors.
Caption: General experimental workflow for evaluating halo-indazole kinase inhibitors.
Detailed Experimental Protocols
A critical aspect of comparing kinase inhibitors is understanding the methodologies used to generate the data. Below are detailed protocols for key experiments commonly cited in the evaluation of these compounds.
Biochemical Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase in a cell-free system.
Principle: This assay measures the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed.
Materials:
-
Purified recombinant kinase (e.g., VEGFR-2, PLK4).
-
Kinase-specific substrate (e.g., a synthetic peptide).
-
ATP at a concentration near the Km for the specific kinase.
-
Halo-indazole test compounds serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
96-well or 384-well plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Prepare the kinase reaction buffer containing the kinase, substrate, and any necessary cofactors.
-
Add the serially diluted test compounds to the wells of the plate. Include controls for 100% kinase activity (DMSO vehicle) and 0% activity (no kinase or a known potent inhibitor).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (Example: MTT Assay)
Objective: To assess the cytotoxic or cytostatic effect of a compound on a cancer cell line.[3]
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
Materials:
-
96-well cell culture plates.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Halo-indazole test compounds dissolved in DMSO and serially diluted in culture medium.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
Microplate reader capable of measuring absorbance at ~570 nm.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the serially diluted test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Target Phosphorylation
Objective: To confirm that the compound inhibits the kinase activity within a cellular context by measuring the phosphorylation of a downstream substrate.
Principle: This technique uses antibodies to detect specific proteins (total and phosphorylated forms) that have been separated by size. A decrease in the phosphorylated form of a kinase's substrate indicates target engagement and inhibition.
Materials:
-
Cancer cell line of interest.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Halo-indazole test compound.
-
Primary antibodies specific for the phosphorylated and total forms of the target protein (e.g., anti-phospho-PLK4, anti-total-PLK4).
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes.
-
Chemiluminescent substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Culture cells and treat them with the test compound at various concentrations for a specified time.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the antibody for the total form of the target protein as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein at each compound concentration.
Conclusion
Halo-indazole derivatives represent a highly successful and versatile class of kinase inhibitors. The strategic incorporation of halogen atoms provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic profiles. The comparative data presented in this guide, alongside the detailed experimental protocols, offer a valuable resource for researchers and drug development professionals working to design the next generation of targeted cancer therapies. Further research focusing on direct, head-to-head comparisons of these inhibitors in standardized assay panels will be crucial for elucidating subtle but clinically relevant differences in their biological activities.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Regioselective Functionalization of 3-Iodo-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—for the regioselective functionalization of 3-Iodo-1H-indazol-5-amine. Understanding the regioselectivity of these reactions is crucial for the efficient synthesis of novel indazole derivatives, a scaffold of significant interest in medicinal chemistry. This document outlines the key factors influencing the reaction outcomes, supported by experimental data from the literature, and provides detailed experimental protocols and workflow visualizations.
Competing Reactive Sites in this compound
This compound presents three primary sites for functionalization in palladium-catalyzed cross-coupling reactions: the C3-Iodo bond, the N1-H of the indazole ring, and the 5-amino group (5-NH2). The regioselectivity is dictated by the reaction type and conditions.
Caption: Competing reactive sites on this compound.
Comparison of Regioselectivity in Cross-Coupling Reactions
The choice of cross-coupling reaction and the reaction conditions are paramount in directing the functionalization to the desired position of this compound.
| Reaction Type | Primary Reactive Site | Common Side Reactions/Competing Reactivity | Key Considerations for Regiocontrol |
| Suzuki-Miyaura Coupling | C3-Iodo | N1-arylation, especially with unprotected indazole. | N-protection of the indazole ring is often employed to ensure C3-selectivity. However, specific ligand and base combinations can promote C3-coupling even with the unprotected substrate.[1][2] |
| Sonogashira Coupling | C3-Iodo | N1-alkynylation is a significant competing reaction with unprotected indazole.[3] | N-protection of the indazole is generally required for selective C3-alkynylation.[3] Copper-free conditions may offer different selectivity profiles.[4] |
| Buchwald-Hartwig Amination | C3-Iodo (for C-N bond formation) or N1-H/5-NH2 (for N-arylation) | N1-arylation and/or 5-N-arylation are expected to be highly competitive. | The relative nucleophilicity of the N1-H and the 5-amino group will determine the outcome. The choice of catalyst, ligand, and base is critical in controlling the selectivity.[5][6][7] |
Experimental Data and Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling the C3-iodo position with a boronic acid or ester.[8][9] While often performed on N-protected indazoles, conditions for the coupling of unprotected indazoles have been developed.[2]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Iodoindazoles
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-Iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 85 | [1] |
| 3-Iodo-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd₂(dba)₃ (2) | SPhos (6) | K₃PO₄ | Toluene/H₂O | 100 | 92 | [2] |
| 3-Chloro-1H-indazole | 5-Indoleboronic acid | Pd(OAc)₂ (2) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 88 | [2] |
-
To a reaction vessel, add the 3-iodo-1H-indazole derivative (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%) and the ligand, if required.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C triple bond at the C3 position.[10][11][12] For 3-iodoindazoles, N-protection is a critical step to ensure regioselectivity.[3]
Table 2: Representative Conditions for Sonogashira Coupling of 3-Iodoindazoles
| Substrate | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1-(Boc)-3-iodo-1H-indazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | 60 | 95 | [3] |
| 1-(SEM)-3-iodo-1H-indazole | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 88 | [3] |
| 3-Iodo-1H-indazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | 60 | No C3-coupling | [3] |
-
To a dry reaction flask under an inert atmosphere, add the N-protected this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Generalized catalytic cycle for the Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[5][6] In the case of this compound, this reaction could theoretically be used for C3-amination or for N-arylation at the N1 or 5-amino positions. The regioselectivity will be highly dependent on the specific reaction conditions, particularly the ligand and base used. There is a lack of specific experimental data for this reaction on this compound in the reviewed literature. The following protocol is a general guideline.
Table 3: General Conditions for Buchwald-Hartwig Amination of Aryl Iodides
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Iodobenzene | Morpholine | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | t-BuOH | 100 | 98 | [6] |
| 4-Iodotoluene | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 80 | 95 | [5] |
| 1-Iodonaphthalene | Piperidine | Pd(OAc)₂ (1.5) | RuPhos (3) | Cs₂CO₃ | Dioxane | 110 | 92 | [7] |
-
In a glovebox or under an inert atmosphere, add the aryl iodide (e.g., this compound, 1.0 equiv.), the palladium precatalyst (1-5 mol%), the ligand (1.5-6 mol%), and the base (1.5-2.5 equiv.) to a dry reaction vessel.
-
Add the amine coupling partner (1.1-1.5 equiv.) and the anhydrous solvent (e.g., toluene, dioxane, or THF).
-
Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
A generalized workflow for performing these cross-coupling reactions is depicted below. Specific details regarding purification and analysis will vary depending on the product's properties.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Conclusion
The regioselective functionalization of this compound is a challenging yet achievable goal through the careful selection of palladium-catalyzed cross-coupling reactions and the optimization of reaction conditions.
-
For selective C3-arylation , the Suzuki-Miyaura coupling is a robust method. While N-protection can ensure selectivity, recent advances in ligand development show promise for the direct use of unprotected indazoles.
-
For selective C3-alkynylation , the Sonogashira coupling is effective, but generally requires N-protection of the indazole to prevent competing N1-alkynylation.
-
The Buchwald-Hartwig amination presents a more complex regioselectivity challenge due to the presence of two nucleophilic nitrogen atoms (N1-H and 5-NH2) in addition to the electrophilic C3-I site. The outcome of this reaction will be highly dependent on the specific ligand and base combination, and further experimental investigation is required to delineate the selective conditions for C3-amination versus N-arylation at either nitrogen.
Researchers and drug development professionals should consider these factors when designing synthetic routes to novel 3-substituted-1H-indazol-5-amine derivatives. The provided protocols and workflows serve as a foundation for the development and optimization of these critical transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
A Comparative Guide to Analytical Methods for Purity Assessment of 3-Iodo-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of 3-Iodo-1H-indazol-5-amine, a key intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document details and objectively compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis, supported by detailed experimental protocols and comparative data.
Introduction to Purity Assessment
The purity of pharmaceutical intermediates like this compound directly impacts the manufacturing process and the quality of the final drug product. Impurities can arise from starting materials, by-products of the synthesis, or degradation.[1][2] Regulatory bodies require rigorous analytical testing to identify and quantify these impurities to ensure the safety and efficacy of pharmaceuticals.[2] This guide explores the most common and effective analytical techniques for this purpose.
A logical workflow for the comprehensive purity assessment of this compound involves a combination of chromatographic and spectroscopic techniques to separate, identify, and quantify the main component and any impurities.
Caption: General workflow for the purity assessment of this compound.
Comparison of Analytical Methods
The choice of an analytical method depends on the nature of the impurities, the required sensitivity, and the purpose of the analysis. A combination of methods is often employed for a complete purity profile.
| Method | Principle | Primary Use | Advantages | Limitations |
| HPLC | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Quantification of the main component and non-volatile impurities. | High resolution, sensitivity, and versatility for a wide range of compounds. | Thermally labile compounds may degrade; requires reference standards for impurity identification. |
| GC-MS | Separation of volatile components in a gaseous mobile phase followed by mass-based detection. | Identification and quantification of volatile and semi-volatile impurities. | High sensitivity and specificity; provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[3][4] |
| qNMR | The signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard. | Absolute purity determination without a specific reference standard for the analyte. | High precision and accuracy; provides structural confirmation; non-destructive.[3] | Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to analyze. |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases, which are then measured. | Confirmation of the elemental composition (C, H, N, I). | Provides fundamental information on the elemental makeup of the compound. | Does not provide information on the nature of impurities; requires a relatively pure sample for accurate results. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of pharmaceutical intermediates due to its high resolving power and sensitivity. A reverse-phase method is typically suitable for a polar compound like this compound.
Caption: Workflow for purity analysis of this compound by HPLC.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Expected Performance Data:
| Parameter | Expected Value |
| Retention Time | ~ 8-12 min |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| LOD | ~ 0.01 µg/mL |
| LOQ | ~ 0.03 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying and quantifying volatile organic impurities that may be present from the synthesis, such as residual solvents or starting materials.
Caption: Workflow for impurity analysis of this compound by GC-MS.
Experimental Protocol:
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 50°C (hold for 2 min), ramp to 280°C at 15°C/min (hold for 5 min).
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol.
Expected Performance Data:
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Precision (%RSD) | < 5% |
| LOD | ~ 0.1 µg/mL |
| LOQ | ~ 0.3 µg/mL |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[3] It relies on a certified internal standard.
Caption: Workflow for absolute purity determination by qNMR.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial. Dissolve in 0.75 mL of DMSO-d6 and transfer to an NMR tube.
-
Acquisition Parameters:
-
Pulse angle: 30°
-
Relaxation delay (d1): 30 s (to ensure full relaxation).
-
Acquisition time: 4 s.
-
Number of scans: 16.
-
-
Data Processing: Apply phasing and baseline correction. Integrate a well-resolved signal of this compound and the signal of the internal standard.
Purity Calculation:
The purity is calculated using the following formula:
Purity (%) = (Isample / Nsample) * (Nstd / Istd) * (MWsample / MWstd) * (mstd / msample) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Expected Performance Data:
| Parameter | Expected Value |
| Precision (%RSD) | < 1% |
| Accuracy | High, as it is a primary method |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N, and I) in the sample. This is a fundamental test to confirm the empirical formula of a bulk sample.
Experimental Protocol:
The analysis is typically performed using an automated elemental analyzer where the sample is combusted in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified. Iodine content can be determined by various methods, including titration after combustion.
Theoretical vs. Expected Experimental Values for C₇H₆IN₃:
| Element | Theoretical % | Acceptable Experimental Range |
| Carbon (C) | 32.45 | 32.15 - 32.75 |
| Hydrogen (H) | 2.33 | 2.03 - 2.63 |
| Nitrogen (N) | 16.22 | 15.92 - 16.52 |
| Iodine (I) | 49.00 | 48.70 - 49.30 |
Conclusion
The purity assessment of this compound requires a multi-faceted analytical approach. HPLC is the method of choice for routine purity checks and impurity profiling. GC-MS is essential for the detection of volatile impurities. qNMR provides an accurate and precise determination of absolute purity and serves as a valuable orthogonal method. Elemental analysis confirms the elemental composition of the bulk material. By employing a combination of these techniques, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.
References
- 1. file.chemscene.com [file.chemscene.com]
- 2. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 3. Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for the Functionalization of 3-Iodo-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indazole scaffold is a cornerstone in the development of novel therapeutics, with the 5-amino-3-iodo-1H-indazole motif serving as a versatile building block. The introduction of substituents at the 5-amino position via carbon-nitrogen (C-N) cross-coupling reactions is a critical step in the synthesis of a diverse array of biologically active molecules. This guide provides an objective comparison of two prominent catalytic systems for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The information presented is based on established methodologies for structurally related compounds, providing a valuable resource for reaction planning and optimization.
Catalytic System Performance: A Head-to-Head Comparison
The choice of catalytic system for the N-arylation or N-alkylation of 3-iodo-1H-indazol-5-amine is dictated by factors such as desired substrate scope, reaction conditions, and catalyst cost. Below is a summary of representative conditions for both Palladium- and Copper-based systems, derived from analogous transformations on the 3-iodo-1H-indazole core.
| Parameter | Palladium-Catalyzed Buchwald-Hartwig Amination | Copper-Catalyzed Ullmann Condensation |
| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Copper(I) Iodide (CuI) |
| Ligand | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) | L-proline |
| Base | Cesium Carbonate (Cs₂CO₃) | Potassium Carbonate (K₂CO₃) |
| Solvent | 1,4-Dioxane | Dimethyl Sulfoxide (DMSO) |
| Temperature | 100 °C | 90 °C |
| Reaction Time | 12 hours | 24 hours |
| Representative Yield | High | Good to Excellent |
Note: The data presented is based on the functionalization of 3-iodo-1H-indazole and is intended to be representative. Actual yields for this compound may vary and require optimization.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these catalytic systems. The following protocols are adapted from established literature for the functionalization of 3-iodo-1H-indazole and serve as a starting point for the development of specific procedures for this compound.
Palladium-Catalyzed Buchwald-Hartwig Amination Protocol
This procedure is adapted from a patented method for the amination of 3-iodo-1H-indazole.
Materials:
-
3-Iodo-1H-indazole
-
Amine (e.g., 4-methoxyaniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
To a dry reaction vessel, add 3-iodo-1H-indazole (1.0 eq), the desired amine (1.2 eq), and Cesium Carbonate (2.0 eq).
-
Add Tris(dibenzylideneacetone)dipalladium(0) (0.05 eq) and Xantphos (0.1 eq).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-3-iodo-1H-indazol-5-amine.
Copper-Catalyzed Ullmann Condensation Protocol
This protocol is a general procedure for the Ullmann N-arylation of N-H heterocycles.
Materials:
-
3-Iodo-1H-indazole
-
Amine (e.g., piperidine)
-
Copper(I) Iodide (CuI)
-
L-proline
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Nitrogen or Argon gas
Procedure:
-
To a reaction vessel, add 3-iodo-1H-indazole (1.0 eq), the desired amine (2.0 eq), Copper(I) Iodide (0.1 eq), L-proline (0.2 eq), and Potassium Carbonate (2.0 eq).
-
Add Dimethyl Sulfoxide (DMSO) to the mixture.
-
Flush the vessel with an inert gas (Nitrogen or Argon).
-
Heat the reaction mixture to 90 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the functionalized indazole product.
Mechanistic Overview and Workflow Diagrams
Understanding the underlying mechanisms of these catalytic cycles is essential for troubleshooting and optimizing reaction conditions.
Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a palladium(0)/palladium(II) catalytic cycle. The key steps involve oxidative addition of the aryl iodide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Ullmann Condensation Workflow
The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction. While the exact mechanism is still debated, it is generally believed to involve the formation of a copper-amido species, which then reacts with the aryl halide.
Caption: General experimental workflow for the Ullmann condensation.
Conclusion
Both the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation offer effective routes for the functionalization of the 5-amino position of 3-iodo-1H-indazole. The Buchwald-Hartwig reaction, with its well-defined catalytic cycle and broad ligand scope, often provides high yields under relatively mild conditions, making it a popular choice in modern synthetic chemistry. The Ullmann condensation, being a more classical method, utilizes a less expensive copper catalyst and can be highly effective, particularly with the use of appropriate ligands like L-proline. The selection of the optimal catalytic system will depend on the specific substrate, desired scale of the reaction, and economic considerations. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to make informed decisions and accelerate the discovery of novel indazole-based therapeutics.
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-Iodo-1H-indazol-5-amine
This document provides crucial safety and logistical information for the proper disposal of 3-Iodo-1H-indazol-5-amine (CAS: 599183-36-5), a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.
Compound Identification and Hazards:
-
Chemical Name: this compound
-
CAS Number: 599183-36-5
-
Molecular Formula: C₇H₆IN₃[1]
-
GHS Hazard Statements:
Due to its hazardous nature as a halogenated organic compound, this compound must be managed as regulated chemical waste. On-site treatment, such as neutralization or drain disposal, is not a suitable option for this chemical.[4]
Personal Protective Equipment (PPE) for Disposal
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 or equivalent standards. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. |
| Body Protection | Laboratory Coat | Flame-resistant with a full front closure. |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher, particularly if there is a risk of generating dust or aerosols. |
Step-by-Step Disposal Protocol
The primary and mandatory method for the disposal of this compound and its contaminated materials is through an approved waste disposal plant or a licensed hazardous waste contractor.[3][5][6]
Experimental Protocol for Waste Segregation and Collection:
-
Waste Container Designation:
-
Solid Waste Collection:
-
Collect any waste this compound in its solid form.
-
All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and contaminated paper towels, should be placed in the designated hazardous waste container.[7]
-
-
Liquid Waste Collection:
-
Unused solutions and reaction mixtures containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Liquids."
-
-
Strict Segregation:
-
Do Not Mix this compound with other waste streams, particularly:[4]
-
Non-halogenated organic waste
-
Acids or bases
-
Oxidizing agents
-
Aqueous waste
-
-
-
Container Management:
-
Labeling and Documentation:
-
Ensure the hazardous waste label is complete and accurately reflects the contents, including the full chemical name and associated hazards.
-
-
Contact Environmental Health and Safety (EHS):
-
Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Operational Guide for 3-Iodo-1H-indazol-5-amine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Iodo-1H-indazol-5-amine (CAS: 599183-36-5). The following procedures are based on the known hazards of this compound and general best practices for handling similar chemical structures.
Hazard Summary:
This compound is a hazardous substance that requires careful handling to avoid exposure. Based on available safety data, the primary hazards associated with this compound are:
Prolonged or repeated exposure to similar compounds may cause damage to organs, such as the thyroid, if swallowed.[2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to ensure safety when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Chemical splash goggles meeting ANSI Z87.1 standards and a face shield. | Chemical-resistant gloves (e.g., Nitrile), a flame-resistant lab coat, and closed-toe shoes. | A NIOSH-approved N95 or higher-rated respirator is required if ventilation is inadequate or when handling the solid compound outside of a certified chemical fume hood. |
| Conducting Reactions | Chemical splash goggles. A face shield should be worn over goggles when there is a risk of splashing. | Chemical-resistant gloves, a lab coat, and closed-toe shoes. | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Handling Spills | Chemical splash goggles and a face shield.[3] | Heavy-duty, chemical-resistant gloves, and a chemical-resistant suit or apron. | A NIOSH-certified respirator with an organic vapor cartridge is necessary.[3] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Review this safety guide and any available Safety Data Sheets (SDS) before beginning work.
-
Assemble all necessary equipment and reagents within the fume hood to minimize traffic.
-
Don the appropriate PPE as detailed in the table above.
2. Handling:
-
When weighing the solid, do so within the fume hood to prevent the inhalation of dust.
-
Use a spatula for transferring the solid and decontaminate it after use.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
3. Post-Handling:
-
Decontaminate all glassware, equipment, and surfaces that have come into contact with the chemical.
-
Remove PPE carefully to avoid contaminating skin or clothing.
-
Wash hands and face thoroughly after handling the substance.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have been in contact with the chemical, such as gloves, weigh boats, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container for "Halogenated Organic Solids."[4][5]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Container Management: Keep waste containers securely closed at all times, except when adding waste. Ensure containers are in good condition and compatible with the chemical waste.
Disposal Procedure:
-
On-site treatment, such as neutralization, is not a suitable disposal method for this chemical.[5]
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]
-
Ensure all hazardous waste labels are complete and accurate before collection.
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
